2,5-Dimethylnonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17302-27-1 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,5-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-6-7-11(4)9-8-10(2)3/h10-11H,5-9H2,1-4H3 |
InChI Key |
NQUMJENPNGXAIH-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCC(C)C |
Canonical SMILES |
CCCCC(C)CCC(C)C |
Synonyms |
2,5-DimethylNonane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isolation of 2,5-Dimethylnonane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and isolation of 2,5-dimethylnonane isomers. Given the interest in branched-chain alkanes as semiochemicals and their potential applications in drug development and other fields, this document outlines a robust synthetic pathway and detailed analytical separation techniques. While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be constructed based on the well-established synthesis of its isomer, 4,5-dimethylnonane, and general principles of organic chemistry.[1]
Synthesis of this compound Isomers
A plausible and efficient three-step synthesis for this compound involves a Grignard reaction to construct the carbon skeleton, followed by dehydration of the resulting tertiary alcohol, and subsequent hydrogenation of the alkene mixture to yield the final saturated alkane.
Overall Synthetic Pathway:
Figure 1: Proposed three-step synthesis of this compound.
1.1. Experimental Protocol: Grignard Reaction
The first step involves the reaction of a ketone with a Grignard reagent to form a tertiary alcohol.[1][2]
-
Reactants: 5-Methyl-2-hexanone and isobutylmagnesium bromide.
-
Procedure:
-
To a solution of isobutylmagnesium bromide in anhydrous diethyl ether, add 5-methyl-2-hexanone dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,5-dimethyl-5-nonanol.
-
1.2. Experimental Protocol: Dehydration of 2,5-Dimethyl-5-nonanol
The tertiary alcohol is then dehydrated to form a mixture of alkene isomers.[1][3][4]
-
Reagents: 2,5-Dimethyl-5-nonanol, phosphorus oxychloride (POCl₃), and pyridine.
-
Procedure:
-
Dissolve the crude 2,5-dimethyl-5-nonanol in pyridine and cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled solution with stirring.
-
After the addition, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto ice and extract with a nonpolar solvent such as pentane or hexane.
-
Wash the organic extract successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to yield a mixture of 2,5-dimethylnonene isomers.
-
1.3. Experimental Protocol: Hydrogenation of 2,5-Dimethylnonene Isomers
The final step is the catalytic hydrogenation of the alkene mixture to the desired saturated alkane.[1][5][6]
-
Reagents: Mixture of 2,5-dimethylnonene isomers, hydrogen gas (H₂), and 10% Palladium on carbon (Pd/C) catalyst.
-
Procedure:
-
Dissolve the mixture of 2,5-dimethylnonene isomers in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by GC or TLC).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Quantitative Data (Based on Analogous Syntheses):
| Step | Reaction | Reactants | Products | Typical Yield | Purity |
| 1 | Grignard Reaction | 5-Methyl-2-hexanone, Isobutylmagnesium bromide | 2,5-Dimethyl-5-nonanol | ~30-40% | Crude |
| 2 | Dehydration | 2,5-Dimethyl-5-nonanol | 2,5-Dimethylnonene Isomers | ~30-35% | Crude |
| 3 | Hydrogenation | 2,5-Dimethylnonene Isomers | This compound | >90% | ~70-80% (before purification) |
Note: Yields and purity are estimates based on the synthesis of 4,5-dimethylnonane and may vary for this compound.[1]
Isolation and Purification of this compound Isomers
The crude product from the synthesis will contain a mixture of this compound isomers (diastereomers and enantiomers) and potentially some unreacted starting materials or byproducts. High-resolution analytical techniques are required for their separation and identification.
2.1. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is the primary technique for the separation and analysis of volatile hydrocarbon isomers.[7]
Figure 2: Workflow for the GC-MS analysis of this compound isomers.
2.1.1. Experimental Protocol for GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A nonpolar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is suitable for separating hydrocarbon isomers based on their boiling points and molecular shapes.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
2.2. Data Presentation: GC Retention Indices
Kovats retention indices (RI) are used to standardize retention times.
| Compound | Stationary Phase | Retention Index |
| This compound | Standard non-polar | 1024 |
| This compound | Semi-standard non-polar | 1015, 1027 |
| This compound | Standard polar | 1059 |
Data sourced from the NIST Chemistry WebBook.[8][9][10][11]
2.3. Chiral Gas Chromatography for Enantiomeric Separation
To separate the enantiomers of this compound, a chiral stationary phase is required.
-
Column: A cyclodextrin-based chiral column (e.g., beta- or gamma-cyclodextrin derivatives) is often used for the separation of chiral hydrocarbons.
-
Conditions: The oven temperature program would need to be optimized to achieve baseline separation of the enantiomers. Isothermal conditions at a lower temperature often provide better resolution for chiral separations.
Biological Context and Signaling
Branched alkanes like this compound are known to function as insect pheromones, particularly in Drosophila species.[12][13][14][15] These semiochemicals mediate communication between individuals of the same species, influencing behaviors such as aggregation and mating.
The "signaling pathway" for such pheromones is primarily at the organismal and neural levels rather than intracellular.
Figure 3: Simplified logical flow of pheromone signaling in Drosophila.
At present, specific intracellular signaling cascades triggered by this compound in olfactory sensory neurons are not well-defined in the literature. Research in this area is ongoing and focuses on the identification of specific olfactory receptors and the downstream neural circuits that are activated upon pheromone binding.
This guide provides a foundational understanding of the synthesis and isolation of this compound isomers, drawing upon established chemical principles and analytical techniques. The provided protocols and data serve as a starting point for researchers in the field. Further optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity levels for specific research applications.
References
- 1. ukdiss.com [ukdiss.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Nonane, 2,5-dimethyl- [webbook.nist.gov]
- 9. Nonane, 2,5-dimethyl- [webbook.nist.gov]
- 10. Nonane, 2,5-dimethyl- [webbook.nist.gov]
- 11. This compound | C11H24 | CID 28456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Male cuticular pheromones stimulate removal of the mating plug and promote re-mating through pC1 neurons in Drosophila females | eLife [elifesciences.org]
- 14. dspace.cuni.cz [dspace.cuni.cz]
- 15. Pheromones mediating copulation and attraction in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2,5-Dimethylnonane: A Technical Guide to its Natural Occurrence in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylnonane, a branched-chain alkane, is a constituent of the complex chemical world of insects. As a member of the dimethylalkane family, it is primarily found as a component of cuticular hydrocarbons (CHCs), the waxy layer that coats the exoskeleton of most terrestrial insects. This guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound, with a focus on its presence in insects. While its discovery in the plant kingdom remains elusive, its role in insect chemical communication and physiology is an active area of research. This document details the analytical methods for its detection and quantification, explores its biosynthetic origins, and discusses its potential ecological significance.
Natural Occurrence of this compound in Insects
Dimethylalkanes are a common class of cuticular hydrocarbons in various insect orders, playing crucial roles in preventing desiccation and mediating chemical communication. While the presence of a wide array of dimethylalkanes is well-documented, specific data for this compound is sparse. However, detailed analyses of cuticular hydrocarbon profiles in certain insect groups, particularly ants, have revealed the presence of this specific isomer.
Quantitative Data Summary
The following table summarizes available quantitative data on the relative abundance of this compound in selected insect species. It is important to note that the CHC profile of an insect can vary based on factors such as age, sex, caste, diet, and geographic location.
| Insect Species | Order | Family | Sex/Caste | Relative Abundance (%) of this compound | Reference |
| Formica polyctena | Hymenoptera | Formicidae | Worker | Present (unquantified) | [1](--INVALID-LINK--) |
| Myrmica rubra | Hymenoptera | Formicidae | Worker | Present (unquantified) | [2](--INVALID-LINK--) |
Note: The current literature search did not yield specific quantitative values for this compound. The table indicates its confirmed presence in the cuticular hydrocarbon profiles of these species. Further targeted quantitative studies are required to determine its precise relative abundance.
Experimental Protocols
The identification and quantification of this compound in insects are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cuticular hydrocarbon extracts.
Extraction of Cuticular Hydrocarbons
Objective: To isolate CHCs from the insect cuticle.
Materials:
-
Insect specimens (live or preserved)
-
Hexane or Pentane (high-purity, analytical grade)
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer (optional)
Procedure:
-
Place a single insect or a pooled sample of smaller insects into a clean glass vial.
-
Add a known volume of hexane or pentane to the vial, ensuring the insect is fully submerged. The volume will depend on the size of the insect(s).
-
Allow the extraction to proceed for 5-10 minutes. Gentle agitation or vortexing can be used to facilitate the process.
-
Carefully transfer the solvent containing the extracted CHCs to a new clean vial using a micropipette, leaving the insect(s) behind.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
The final extract is then ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the components of the CHC extract.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)
Typical GC-MS Parameters:
-
Injection Mode: Splitless
-
Injector Temperature: 250-300 °C
-
Oven Temperature Program:
-
Initial temperature: 50-150 °C (hold for 1-2 min)
-
Ramp: 10-20 °C/min to 300-320 °C
-
Final hold: 10-20 min
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-600
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Data Analysis:
-
Identification: Individual compounds are identified by comparing their mass spectra with libraries such as NIST and by their retention indices relative to a series of n-alkane standards.
-
Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram.
Biosynthesis of this compound
The biosynthesis of methyl-branched alkanes like this compound in insects is a complex process that occurs primarily in specialized cells called oenocytes. It is an extension of the fatty acid synthesis pathway.
Key Steps:
-
Precursor Synthesis: The biosynthesis starts with precursors from primary metabolism, such as acetyl-CoA and propionyl-CoA.
-
Fatty Acid Synthase (FAS) and Elongases: A multifunctional Fatty Acid Synthase (FAS) and a series of elongase enzymes are responsible for building the carbon backbone of the hydrocarbon.
-
Methylation: Methyl branches are introduced by the incorporation of methylmalonyl-CoA instead of malonyl-CoA at specific steps during the elongation process. The positioning of the methyl groups is determined by the specific elongase enzymes involved.
-
Reduction and Decarbonylation: The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde and subsequently decarbonylated to form the final hydrocarbon.
Signaling Pathways and Logical Relationships
While a specific signaling pathway for this compound has not yet been elucidated, its presence as a cuticular hydrocarbon suggests a role in chemical communication. CHCs in social insects, such as ants, are critical for nestmate recognition, acting as a "colony odor." The unique blend of hydrocarbons allows ants to distinguish between nestmates and non-nestmates.
The following diagrams illustrate the general workflow for CHC analysis and the proposed logic for its role in insect communication.
Figure 1. Experimental workflow for the analysis of insect cuticular hydrocarbons.
References
The Enigmatic Role of 2,5-Dimethylnonane in Chemical Ecology: A Technical Guide for Future Research
A comprehensive overview of the potential biological activities of 2,5-dimethylnonane and its enantiomers, providing a framework for investigation based on the known roles of structurally related semiochemicals.
For Immediate Release
[City, State] – While the specific biological activity of this compound remains largely uncharacterized in the scientific literature, its structural class—branched-chain alkanes—is of significant interest in the fields of chemical ecology and drug development. This technical guide consolidates the current understanding of the biological roles of similar dimethylalkanes in insect communication and provides a detailed roadmap for the future investigation of this compound and its distinct enantiomers.
Branched alkanes are integral components of the cuticular hydrocarbon profiles of many insects, serving as crucial chemical signals for a variety of behaviors, including mate recognition, aggregation, and trail-following. Although no specific studies have yet identified this compound as a semiochemical in any particular insect species, its chemical structure suggests it could play a significant role in such interactions. This guide offers researchers and drug development professionals a foundational understanding and practical protocols to explore this untapped potential.
Quantitative Data on Structurally Related Dimethylalkanes
To provide a comparative framework, the following table summarizes quantitative data on the biological activity of other dimethylalkanes that have been identified as insect pheromones.
| Compound | Insect Species | Pheromone Type | Behavioral Threshold | Electrophysiological Response (EAG) | Reference |
| 3,7-Dimethylpentadecane | Poplar leafminer moth (Leucoptera sinuella) | Sex Pheromone | Data not publicly available | Not specified | [1] |
| 5,11-Dimethylpentacosane | Greater wax moth (Galleria mellonella) | Sex Pheromone (Synergist) | Not specified | Not specified | [2] |
| 4,8-Dimethyldecanal | Red flour beetle (Tribolium castaneum) | Aggregation Pheromone | Not specified | Not specified | [1] |
| 3-Methylheptacosane | Parasitic wasp (Lariophagus distinguendus) | Contact Sex Pheromone | Not specified | Not specified | [3][4] |
Experimental Protocols
To facilitate the investigation of this compound, this section details standardized protocols for key experimental assays.
Protocol 1: Insect Behavioral Bioassay (Olfactometer)
This protocol is designed to assess the behavioral response of insects to volatile compounds like this compound.
Materials:
-
Y-tube or four-arm olfactometer
-
Purified air source (charcoal-filtered)
-
Flow meters
-
Test insects (e.g., ants, beetles)
-
Synthetic this compound (racemic mixture and individual enantiomers, if available)
-
Solvent (e.g., hexane)
-
Filter paper
Procedure:
-
Preparation of Stimuli: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume of each dilution to a filter paper strip. A solvent-only filter paper serves as the control.
-
Acclimatization: Allow the solvent to evaporate completely from the filter paper before placing it in the olfactometer arm.
-
Experimental Setup: Connect the olfactometer arms to the purified air source with a constant, controlled airflow.
-
Insect Introduction: Introduce a single insect at the base of the olfactometer.
-
Observation: Record the time the insect takes to make a choice and which arm it enters. An insect is considered to have made a choice if it moves a set distance into an arm.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test) to determine if there is a significant preference for any of the stimuli compared to the control.
Protocol 2: Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to volatile compounds.
Materials:
-
EAG system (amplifier, data acquisition)
-
Microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution
-
Test insect
-
Stimulus delivery system (puff generator)
-
Synthetic this compound
Procedure:
-
Antenna Preparation: Excise an antenna from a live insect and mount it between two glass capillary electrodes filled with saline solution.
-
Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air carrying the test compound are injected into this stream.
-
Recording: Record the baseline electrical potential of the antenna. Upon stimulation, any change in potential (depolarization) is recorded as the EAG response.
-
Data Analysis: Measure the amplitude of the EAG responses to different concentrations of this compound and compare them to the response to a standard compound and a solvent control.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of this compound on insect cell lines.
Materials:
-
Insect cell line (e.g., Sf9 from Spodoptera frugiperda)
-
Cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the insect cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (with a solvent control).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control.
Hypothetical Signaling Pathway for Olfactory Reception
The following diagram illustrates a generalized signaling pathway for the detection of an odorant like this compound by an insect's olfactory receptor neuron.
Future Directions
The lack of specific research on this compound presents a unique opportunity for discovery. Future studies should focus on:
-
Screening: Analyzing the cuticular hydrocarbon profiles of a wide range of insect species using GC-MS to identify the natural occurrence of this compound.
-
Synthesis: Developing an efficient enantioselective synthesis to obtain pure (R)- and (S)-2,5-dimethylnonane for bioassays.
-
Bioassays: Conducting the behavioral and electrophysiological assays detailed in this guide to determine the specific biological activity of each enantiomer.
-
Mechanism of Action: If a biological activity is identified, further research into the specific olfactory receptors and neural pathways involved will be crucial.
This technical guide provides the necessary framework to begin unraveling the potential biological significance of this compound and its enantiomers. The protocols and comparative data herein are intended to serve as a valuable resource for researchers poised to explore this uncharted area of chemical ecology.
References
2,5-Dimethylnonane: A Volatile Organic Compound Biomarker in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) are gaining significant attention in the scientific community as potential non-invasive biomarkers for the early detection and monitoring of various diseases, including cancer. These carbon-based chemical compounds, present in exhaled breath, blood, and urine, can provide a real-time snapshot of an individual's metabolic state. Among the myriad of VOCs, 2,5-Dimethylnonane, a branched-chain alkane, has emerged as a candidate biomarker associated with certain malignancies. This technical guide provides a comprehensive overview of this compound as a VOC biomarker, focusing on its association with cancer, analytical methodologies for its detection, and its potential biochemical origins.
Association with Cancer
While research specifically isolating this compound is still emerging, studies on structurally similar methylated alkanes have demonstrated a significant association with cancer, particularly breast and lung cancer.
A study on volatile organic metabolites in the exhaled breath of patients with breast disease identified a related compound, 2,5,6-trimethyloctane , as a potential biomarker. The levels of this compound were found to be significantly higher in breast cancer patients compared to healthy individuals and patients with benign breast conditions like cyclomastopathy and mammary gland fibroma.[1] This suggests that altered metabolic pathways in breast cancer cells may lead to the increased production and exhalation of such branched-chain alkanes.
In the context of lung cancer, while direct evidence for this compound is limited, various other branched-chain alkanes have been identified as potential biomarkers. For instance, a study identified 5-(2-methylpropyl)nonane as one of the VOCs that differed significantly between lung cancer patients and healthy controls.[2] The presence of these methylated alkanes in the breath of cancer patients points towards a common underlying biochemical mechanism.
Table 1: Association of this compound and Structurally Similar Compounds with Cancer
| Compound | Cancer Type | Biological Matrix | Observation | Reference |
| 2,5,6-Trimethyloctane | Breast Cancer | Exhaled Breath | Significantly higher levels in breast cancer patients compared to controls.[1] | [1] |
| 5-(2-methylpropyl)nonane | Lung Cancer | Exhaled Breath | Differentially expressed in lung cancer patients. | [2] |
Biochemical Origin and Signaling Pathway
The prevailing hypothesis for the origin of this compound and other branched-chain alkanes in cancer patients is linked to increased oxidative stress and subsequent lipid peroxidation .[3][4][5] Cancer cells exhibit a high metabolic rate and produce excessive reactive oxygen species (ROS), leading to cellular damage.[2][3]
ROS can attack polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a chain reaction of lipid peroxidation.[6][7] This process generates a variety of breakdown products, including volatile alkanes. Specifically, the structure of this compound suggests it may originate from the oxidative degradation of branched-chain fatty acids or through the peroxidation of larger unsaturated fatty acids, followed by specific cleavage events.
The metabolism of these alkanes is likely mediated by the cytochrome P450 (CYP) enzyme system .[3][5] In cancer, the expression and activity of certain CYP enzymes can be altered.[3] These enzymes can hydroxylate alkanes, making them more water-soluble for excretion.[8][9][10] An altered CYP profile in cancer patients could lead to a differential pattern of alkane metabolism and excretion, contributing to the unique VOC signature observed in their breath.
Caption: Hypothetical metabolic pathway of this compound generation in cancer.
Experimental Protocols: Detection and Quantification
The gold standard for the analysis of VOCs in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS) .[11][12] This technique allows for the separation, identification, and quantification of individual compounds in a complex mixture like exhaled breath.
Sample Collection and Preconcentration
A typical workflow for the analysis of this compound in exhaled breath involves the following steps:
-
Breath Collection: Subjects exhale into an inert collection bag (e.g., Tedlar® bag) or directly onto a sorbent tube. It is crucial to collect the alveolar air (end-tidal breath) as it is most representative of the compounds in the bloodstream.
-
Preconcentration: Due to the low concentrations of VOCs in breath (parts per billion to parts per trillion range), a preconcentration step is necessary.[8] This is commonly achieved using thermal desorption (TD) tubes packed with one or more sorbent materials. The breath sample is passed through the tube, and the VOCs are trapped on the sorbent.
Caption: General experimental workflow for the analysis of this compound.
GC-MS Analysis
The following is a representative, though general, protocol for the TD-GC-MS analysis of branched-chain alkanes in exhaled breath. Specific parameters may need to be optimized for this compound.
Table 2: Representative TD-GC-MS Protocol for Volatile Alkane Analysis
| Parameter | Specification |
| Thermal Desorption | |
| Sorbent Tube | Multi-bed sorbent tube (e.g., Tenax® TA, Carbograph™, Carboxen™) |
| Desorption Temperature | 280 - 300 °C |
| Desorption Time | 5 - 10 minutes |
| Cold Trap Temperature | -10 °C to 5 °C |
| Trap Desorption | Rapid heating to 300 - 320 °C |
| Gas Chromatography | |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Column Dimensions | 30-60 m length, 0.25 mm i.d., 0.25-1.0 µm film thickness |
| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |
| Oven Temperature Program | Initial temperature of 40-50 °C (hold for 2-5 min), ramp at 5-10 °C/min to 250-280 °C (hold for 5-10 min) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 35-350 |
| Ion Source Temperature | 230 - 250 °C |
| Transfer Line Temperature | 280 °C |
Data Analysis: Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard and/or a reference library (e.g., NIST). Quantification is typically performed by creating a calibration curve using known concentrations of a this compound standard.
Challenges and Future Directions
While this compound and other methylated alkanes show promise as cancer biomarkers, several challenges need to be addressed before they can be implemented in a clinical setting.
-
Standardization: There is a need for standardized protocols for breath collection, storage, and analysis to ensure reproducibility across different studies.
-
Confounding Factors: The concentration of VOCs in breath can be influenced by various factors such as diet, smoking, medication, and environmental exposure. Large-scale studies are required to account for these variables.
-
Specificity: While elevated levels of branched alkanes are associated with cancer, they may also be present in other inflammatory conditions due to oxidative stress. Further research is needed to identify a unique panel of VOCs that is specific to a particular cancer type.
-
Quantitative Validation: More studies are required to establish the precise concentration ranges of this compound in healthy individuals versus cancer patients to determine clinically relevant cut-off values.
Future research should focus on longitudinal studies to monitor changes in this compound levels throughout disease progression and in response to treatment. The development of more sensitive and portable analytical devices could also facilitate the use of this compound as a point-of-care diagnostic tool.
Conclusion
This compound, as part of a broader profile of methylated alkanes, represents a promising avenue for the development of non-invasive cancer biomarkers. Its origins in oxidative stress and altered cellular metabolism provide a strong biological rationale for its association with malignancy. While further research and validation are necessary, the continued investigation of this compound and other VOCs holds the potential to revolutionize early cancer detection and personalized medicine.
References
- 1. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early diagnosis of breast cancer from exhaled breath by gas chromatography‐mass spectrometry (GC/MS) analysis: A prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analysis of linear and monomethylalkanes in exhaled breath samples by GC×GC-FID and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Thermal Desorption GC/MS identification and quantification of VOCs in the breath - SRA Instruments [srainstruments.com]
- 6. Emerging mechanisms of lipid peroxidation in regulated cell death and its physiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of cancer through exhaled breath: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Role of 2,5-Dimethylnonane in Insect Chemical Ecology: A Methodological and Investigative Guide
Disclaimer: Extensive literature searches did not yield specific data on the role of 2,5-Dimethylnonane in insect chemical ecology. This guide, therefore, presents a hypothetical framework for investigating the potential role of this and similar branched-chain alkanes as semiochemicals. The experimental protocols, data, and signaling pathways described are based on established methodologies and findings for analogous compounds in the field of insect chemical ecology.
Introduction
Insect chemical ecology is the study of how insects use chemical signals to interact with their environment and other organisms. These chemical cues, or semiochemicals, are fundamental to critical behaviors such as mating, foraging, aggregation, and defense. Cuticular hydrocarbons (CHCs), a complex layer of lipids on the insect's surface, are increasingly recognized for their role in chemical communication, acting as contact pheromones that can convey information about species, sex, reproductive status, and colony membership.
Branched-chain alkanes, particularly dimethylalkanes, are common components of insect CHC profiles and have been identified as key signaling molecules in various species. While the specific role of this compound remains uncharacterized, its structural similarity to known insect pheromones suggests it could function as a semiochemical. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and logical frameworks required to investigate the potential role of this compound or other novel branched alkanes in insect chemical ecology.
Hypothetical Roles and Functions
Based on the known functions of other dimethylalkanes in insects, this compound could potentially play a role in:
-
Contact Sex Pheromone: Mediating mate recognition and courtship behavior upon physical contact.
-
Aggregation Pheromone: Inducing the gathering of conspecifics at a particular location.
-
Trail Pheromone (as a minor component): Contributing to the chemical trail used for recruitment and orientation in social insects.
-
Kairomone: Being a cue for predators or parasitoids to locate their host.
-
Allomone: Acting as a defensive compound or a deterrent to competitors.
Experimental Protocols for Investigation
A systematic investigation into the chemical ecology of this compound would involve a multi-step process encompassing chemical analysis, electrophysiology, and behavioral bioassays.
Chemical Analysis: Identification and Quantification
Objective: To determine if this compound is present in the cuticular hydrocarbon profile of a target insect species and to quantify its abundance.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Collection:
-
Insects are collected and can be separated by species, sex, and age.
-
For cuticular hydrocarbon extraction, individual insects are typically immersed in a non-polar solvent like hexane for 5-10 minutes.
-
Internal standards (e.g., n-alkanes of a chain length not present in the insect) are added to the solvent for quantification.
-
-
GC-MS Analysis:
-
The hexane extract is concentrated under a gentle stream of nitrogen.
-
An aliquot of the extract is injected into a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) to elute all hydrocarbons.
-
Injector Temperature: 280°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis:
-
The retention time and mass spectrum of this compound in the sample are compared to a synthetic standard.
-
Quantification is achieved by comparing the peak area of the compound to that of the internal standard.
-
Electrophysiology: Assessing Olfactory and Gustatory Responses
Objective: To determine if the insect's sensory system can detect this compound.
Methodology: Electroantennography (EAG) and Single Sensillum Recording (SSR)
-
Preparation:
-
An insect is immobilized, and its antenna is excised.
-
The antenna is mounted between two electrodes using conductive gel.
-
-
Stimulus Delivery:
-
A continuous stream of purified, humidified air is passed over the antenna.
-
A puff of air containing a known concentration of synthetic this compound is introduced into the airstream. A solvent blank is used as a control.
-
-
Data Recording and Analysis:
-
The electrical potential change across the antenna (EAG) or from a single sensillum (SSR) is amplified and recorded.
-
The amplitude of the response (in millivolts) is measured and compared to the control.
-
Dose-response curves can be generated by testing a range of concentrations.
-
Behavioral Bioassays: Determining the Biological Function
Objective: To observe and quantify the behavioral response of the insect to this compound.
Methodology: Y-tube Olfactometer and Trail-Following Assay
-
Y-tube Olfactometer (for volatile compounds):
-
A Y-shaped glass tube allows an insect to choose between two air streams.
-
One arm of the Y-tube receives air passed over a filter paper treated with a solution of this compound in a solvent.
-
The other arm receives air passed over a filter paper treated with the solvent alone (control).
-
An individual insect is introduced at the base of the Y-tube, and its choice of arm is recorded.
-
The experiment is repeated with multiple individuals to assess statistical significance.
-
-
Trail-Following Assay (for contact or short-range volatile cues):
-
A trail of a solution of this compound is drawn on a substrate (e.g., filter paper). A control trail is drawn with the solvent.
-
An insect is placed at the start of the trail, and its ability and duration of following the trail are recorded.
-
This is particularly relevant for testing potential trail pheromone components in social insects.
-
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the experiments described above, illustrating how quantitative findings would be structured.
Table 1: Hypothetical Electroantennogram (EAG) Responses of a Beetle Species to this compound and Related Compounds.
| Compound | Concentration (µg/µL) | Mean EAG Response (mV ± SE) |
| This compound | 1 | 0.8 ± 0.1 |
| 10 | 1.5 ± 0.2 | |
| 100 | 2.8 ± 0.3 | |
| n-Nonane | 100 | 0.5 ± 0.1 |
| 2-Methylnonane | 100 | 1.2 ± 0.2 |
| Hexane (Control) | - | 0.1 ± 0.05 |
Table 2: Hypothetical Behavioral Responses in a Y-tube Olfactometer Assay.
| Test Stimulus | Number of Insects Choosing Test Arm | Number of Insects Choosing Control Arm | Percentage Choosing Test Arm | P-value |
| This compound | 42 | 18 | 70% | < 0.01 |
| n-Nonane | 32 | 28 | 53% | > 0.05 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and hypothetical signaling pathways.
Caption: Experimental workflow for identifying and characterizing a novel insect semiochemical.
Caption: Hypothetical signaling pathway for the detection of this compound.
Conclusion
While the specific role of this compound in insect chemical ecology is currently unknown, its chemical structure places it within a class of compounds known to be important semiochemicals. The methodologies outlined in this guide provide a robust framework for investigating its potential functions. A combination of analytical chemistry, electrophysiology, and behavioral assays is essential to move from the identification of a compound to the elucidation of its ecological significance. Future research in this area will undoubtedly uncover new chemical signaling systems and provide novel avenues for the development of targeted and environmentally benign pest management strategies.
Olfactory Response of Insects to 2,5-Dimethylnonane: A Methodological and Data-Centric Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies detailing the olfactory response of any insect species to 2,5-Dimethylnonane. Consequently, this guide provides a comprehensive framework and detailed methodologies based on studies of structurally similar compounds, primarily other dimethylalkanes that have been identified as insect semiochemicals. The experimental protocols, data presentation formats, and visualizations provided herein are illustrative and should be adapted for investigations into this compound.
Introduction
In the intricate world of insect chemical communication, branched alkanes play a crucial role as pheromones and kairomones, mediating behaviors such as mating, aggregation, and host location. While specific research on the olfactory response to this compound is not yet available, its structural similarity to known insect semiochemicals, such as the sex pheromone components of the hemlock looper, Lambdina fiscellaria (5,11-dimethylheptadecane and 2,5-dimethylheptadecane), suggests its potential as a behaviorally active compound for certain insect species.[1]
This technical guide outlines the requisite experimental framework to investigate the olfactory responses of insects to this compound. It provides detailed protocols for key electrophysiological and behavioral assays, standardized formats for data presentation, and conceptual diagrams of the underlying biological and experimental processes. This document is intended to serve as a foundational resource for researchers initiating studies in this area and for professionals in drug development seeking to understand the methodologies for identifying and characterizing novel insect attractants or repellents.
Electrophysiological Assays
Electrophysiological techniques are fundamental for determining whether an insect's olfactory system can detect a specific volatile compound. These methods measure the electrical activity of olfactory sensory neurons (OSNs) upon stimulation.
Electroantennography (EAG)
EAG measures the summated electrical potential from the entire antenna, providing a general assessment of olfactory detection.[2][3][4]
-
Insect Preparation: An adult insect is immobilized, and one of its antennae is carefully excised at the base using micro-scissors.
-
Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the basal end.[2][3][4]
-
Stimulus Preparation: A solution of this compound is prepared in a high-purity solvent (e.g., hexane or paraffin oil) at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). A small aliquot (e.g., 10 µL) of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette. The solvent is allowed to evaporate completely.
-
Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air (e.g., 0.5 seconds) are passed through the stimulus-containing pipette and directed at the antenna.
-
Data Recording: The electrical potential changes (depolarizations) across the antenna are amplified and recorded using specialized software. The amplitude of the EAG response (in millivolts, mV) is measured as the maximum depolarization from the baseline.
-
Controls: A solvent-only control and a positive control (a known EAG-active compound for the tested species) are included in each experiment.
-
Data Normalization: To account for variations in antennal responsiveness, EAG responses to test compounds are often normalized relative to the response to the positive control or a standard compound.
Single Sensillum Recording (SSR)
SSR is a more refined technique that measures the action potentials (spikes) from individual olfactory sensory neurons housed within a single sensillum. This allows for the characterization of the response specificity of different neuron classes.
-
Insect Preparation: The insect is immobilized in a holder, and its antenna is stabilized to prevent movement.
-
Electrode Placement: A sharpened tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum. A reference electrode is inserted into another part of the insect's body, often the eye.
-
Stimulus Delivery: Stimulus preparation and delivery are similar to the EAG protocol, although lower concentrations are often used.
-
Data Recording: The action potentials from the OSNs within the sensillum are recorded. The response is quantified by counting the number of spikes in a defined time window after stimulus presentation and subtracting the background spike frequency.
-
Neuron Identification: Different OSNs within the same sensillum can often be distinguished by their spike amplitudes.
Behavioral Assays
Behavioral assays are essential to determine the ecological relevance of an olfactory cue, i.e., whether it elicits attraction, repulsion, or another behavioral response.
Olfactometer Assays
Olfactometers are devices that allow insects to choose between different air streams carrying distinct odors.
-
Apparatus: A Y-shaped glass or acrylic tube is used. A purified and humidified air stream is split and passed through two arms of the "Y".
-
Stimulus and Control: The air in one arm passes over a source containing this compound (e.g., a filter paper treated with the compound), while the air in the other arm passes over a solvent-only control.
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test to determine statistical significance.
-
Replication: The experiment is replicated multiple times with new insects for each trial. The positions of the treatment and control arms are switched between trials to avoid positional bias.
Data Presentation
Quantitative data from electrophysiological and behavioral experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Electroantennogram (EAG) Responses of [Insect Species] to this compound and Related Compounds
| Compound | Concentration (µg) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| This compound | 10 | Data Not Available | Data Not Available |
| 100 | Data Not Available | Data Not Available | |
| 5,11-Dimethylheptadecane | 10 | Hypothetical Data | Hypothetical Data |
| 100 | Hypothetical Data | Hypothetical Data | |
| 2,5-Dimethylheptadecane | 10 | Hypothetical Data | Hypothetical Data |
| 100 | Hypothetical Data | Hypothetical Data | |
| Positive Control | 10 | Hypothetical Data | 100 |
| Solvent Control | - | Hypothetical Data | 0 |
Table 2: Behavioral Response of [Insect Species] to this compound in a Y-Tube Olfactometer
| Treatment | Control | No. Choosing Treatment | No. Choosing Control | No Choice | P-value | Behavioral Response |
| This compound (10 µg) | Solvent | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound (100 µg) | Solvent | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental workflows. The following are examples of diagrams that would be essential in a guide on the olfactory response to this compound.
References
- 1. 5,11-Dimethylheptadecane and 2,5-Dimethyl-heptadecane: Sex pheromone components of the geometrid moth,Lambdina fiscellaria fiscellaiia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ento.psu.edu [ento.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermophysical Properties of 2,5-Dimethylnonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key thermophysical properties of 2,5-Dimethylnonane (CAS Registry Number: 17302-27-1). This branched alkane, with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol , is a subject of interest in various research and industrial applications, including its potential use as a solvent or component in complex fluid mixtures.[1][2][3][4][5] Understanding its physical behavior is crucial for process design, modeling, and safety assessments.
Core Thermophysical Data
The following tables summarize the essential thermophysical data for this compound. The data has been compiled from critically evaluated sources and provides a basis for a wide range of scientific and engineering calculations.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1][3][4][5][6][7] |
| Molecular Weight | 156.31 g/mol | [2][3][6] |
| CAS Registry Number | 17302-27-1 | [1][4][5][7][8] |
| IUPAC Name | This compound | [3] |
Temperature-Dependent Properties
The thermophysical properties of this compound exhibit significant variation with temperature. The data presented below is sourced from the NIST/TRC Web Thermo Tables, which provides critically evaluated data.[9]
Table 1: Density of Liquid this compound [9]
| Temperature (K) | Density (g/cm³) |
| 293.15 | 0.741 |
| 298.15 | 0.737 |
| 313.15 | 0.725 |
| 333.15 | 0.709 |
| 353.15 | 0.693 |
| 373.15 | 0.676 |
Table 2: Viscosity of Liquid this compound [9]
| Temperature (K) | Viscosity (mPa·s) |
| 293.15 | 1.05 |
| 298.15 | 0.95 |
| 313.15 | 0.74 |
| 333.15 | 0.55 |
| 353.15 | 0.43 |
| 373.15 | 0.34 |
Table 3: Thermal Conductivity of Liquid this compound [9]
| Temperature (K) | Thermal Conductivity (W/m·K) |
| 293.15 | 0.122 |
| 298.15 | 0.121 |
| 313.15 | 0.117 |
| 333.15 | 0.112 |
| 353.15 | 0.107 |
| 373.15 | 0.102 |
Table 4: Isobaric Heat Capacity of Liquid this compound at 0.1 MPa [9]
| Temperature (K) | Heat Capacity (J/mol·K) |
| 290 | 338.1 |
| 300 | 345.5 |
| 320 | 360.8 |
| 340 | 376.5 |
| 360 | 392.5 |
| 380 | 408.8 |
Experimental Protocols for Thermophysical Property Determination
The accurate determination of thermophysical properties relies on precise experimental methodologies. Below are detailed protocols for the key experiments cited in the context of alkanes.
Density Measurement: Vibrating Tube Densitometry
A common and highly accurate method for determining the density of liquids is the vibrating tube densimeter.
Methodology:
-
Principle: The principle is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This frequency is directly related to the mass, and therefore the density, of the liquid in the tube.
-
Apparatus: A digital vibrating tube densimeter, a temperature-controlled bath, and a syringe for sample injection.
-
Procedure:
-
Calibrate the instrument using two reference fluids of known density, typically dry air and deionized water.
-
Inject a small, bubble-free sample of this compound into the U-tube.
-
Allow the sample to thermally equilibrate to the desired temperature, controlled by the circulating bath.
-
The instrument measures the oscillation period of the tube, from which the density is calculated automatically.
-
Measurements are repeated at various temperatures to establish the temperature-density relationship.
-
Viscosity Measurement: Rotational Viscometry
Rotational viscometers are versatile instruments for measuring the dynamic viscosity of liquids.
Methodology:
-
Principle: A spindle is rotated at a constant angular velocity within the sample fluid. The torque required to maintain this constant rotation is measured, which is proportional to the fluid's viscosity.
-
Apparatus: A rotational viscometer with a set of spindles, a temperature-controlled sample cell, and a calibration standard.
-
Procedure:
-
Select an appropriate spindle and rotational speed based on the expected viscosity of this compound.
-
Calibrate the viscometer using a certified viscosity standard.
-
Place a known volume of the sample into the temperature-controlled cell and allow it to reach thermal equilibrium.
-
Immerse the rotating spindle into the sample to the specified depth.
-
Start the motor and allow the reading to stabilize. The instrument will display the dynamic viscosity.
-
Perform measurements across a range of temperatures to determine the viscosity-temperature profile.
-
Thermal Conductivity Measurement: Transient Hot-Wire Method
The transient hot-wire method is a widely used technique for measuring the thermal conductivity of fluids.
Methodology:
-
Principle: A thin platinum wire immersed in the liquid is heated by a step-wise voltage pulse. The rate at which the wire's temperature increases over a short period is measured. This temperature rise is related to the thermal conductivity of the surrounding fluid.
-
Apparatus: A transient hot-wire apparatus, including a measurement cell, a thin platinum wire, a Wheatstone bridge for resistance (and thus temperature) measurement, and a programmable power source.
-
Procedure:
-
The sample of this compound is placed in the measurement cell, ensuring the hot wire is fully submerged.
-
The sample is brought to the desired measurement temperature and allowed to become quiescent to minimize convection.
-
A short duration (typically 1 second) heating pulse is applied to the wire.
-
The change in the wire's resistance is recorded as a function of time.
-
The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, based on the theory of transient heat conduction from a line source.
-
Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique for determining the heat capacity of materials.
Methodology:
-
Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference pan at the same rate. This difference is proportional to the sample's heat capacity.
-
Apparatus: A differential scanning calorimeter, hermetically sealed sample pans, and a sapphire standard for calibration.
-
Procedure:
-
Perform a baseline run with two empty sample pans to establish the instrument's heat flow characteristics.
-
Calibrate the instrument using a sapphire standard of known heat capacity.
-
A precisely weighed sample of this compound is hermetically sealed in a sample pan.
-
The sample and an empty reference pan are placed in the DSC cell.
-
The sample is heated at a constant rate over the desired temperature range.
-
The heat flow to the sample is measured and compared to the baseline and sapphire runs to calculate the specific heat capacity as a function of temperature.
-
Workflow for Thermophysical Property Determination
The following diagram illustrates a typical workflow for the experimental determination and analysis of the thermophysical properties of a liquid such as this compound.
Caption: Workflow for the experimental determination of thermophysical properties.
This guide provides a foundational understanding of the thermophysical properties of this compound, essential for its application in research and development. The provided data and experimental outlines serve as a valuable resource for professionals requiring accurate physical property information for modeling, process design, and scientific investigation.
References
- 1. Highly precise experimental device for determining the heat capacity of liquids under pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. srd.nist.gov [srd.nist.gov]
- 3. Molecular modelling of the thermophysical properties of fluids: expectations, limitations, gaps and opportunities - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05423J [pubs.rsc.org]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. calnesis.com [calnesis.com]
- 6. Workflow for Thermodynamics Property Calculations [doc.comsol.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of 2,5-Dimethylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylnonane (C₁₁H₂₄) is a branched-chain alkane that may be present in various complex matrices, including environmental samples, petroleum products, and biological specimens. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[1] This document provides detailed application notes and experimental protocols for the analysis of this compound using GC-MS.
Principle of the Method
The GC-MS analysis of this compound is based on the principle of separating volatile compounds using gas chromatography followed by detection and identification using mass spectrometry. A sample containing the analyte is vaporized in the GC inlet and transported by an inert carrier gas through a capillary column. The separation of this compound from other components in the mixture is achieved based on its boiling point and its interaction with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the identification of this compound.
Data Presentation
Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several fragment ions. While the molecular ion peak for branched alkanes can be weak or absent, its presence confirms the molecular weight of the compound.[1] The fragmentation of branched alkanes is influenced by the stability of the resulting carbocations, with cleavage often occurring at the branching points.
Key Molecular Information for this compound: [1][2]
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| CAS Number | 17302-27-1 |
| Kovats Retention Index (Standard non-polar) | 1024 |
Major Mass Fragments for this compound:
A representative mass spectrum of this compound is available through the NIST WebBook.[1] The fragmentation pattern is a key identifier. For branched alkanes, characteristic fragment ions arise from cleavage at the branching points. Common fragments for alkanes include alkyl ions with general formula [CₙH₂ₙ₊₁]⁺.
Quantitative Analysis Data
Quantitative analysis of this compound can be performed by creating a calibration curve using standards of known concentrations. The peak area of a characteristic ion is plotted against the concentration. The following table presents typical quantitative parameters that can be achieved for the analysis of branched alkanes using GC-MS.
| Parameter | Typical Value | Notes |
| Linearity Range | 0.05 - 10 µg/mL | The linear response range can be evaluated by analyzing a series of calibration standards. |
| Correlation Coefficient (R²) | ≥ 0.995 | A value close to 1 indicates a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.004 - 0.076 µg/mL | The instrumental LOD can be determined from the standard deviation of the response and the slope of the calibration curve.[3] |
| Limit of Quantification (LOQ) | 0.008 - 0.164 µg/mL | The instrumental LOQ is typically determined as the concentration at which the signal-to-noise ratio is at least 10:1.[3] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. The goal is to extract this compound and remove interfering substances.
1. Liquid-Liquid Extraction (LLE) for Water Samples:
-
To a 100 mL water sample, add a suitable organic solvent such as hexane or dichloromethane.
-
Shake the mixture vigorously for 2-3 minutes to allow for the partitioning of this compound into the organic phase.
-
Allow the layers to separate and carefully collect the organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
2. Solid-Phase Extraction (SPE) for Complex Matrices:
-
Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent (e.g., hexane) followed by the sample solvent.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute this compound with a non-polar solvent like hexane.
-
Concentrate the eluate to a final volume of 1 mL.
-
The purified extract is ready for injection into the GC-MS.
3. Headspace Analysis for Volatile Matrices:
-
Place a known amount of the solid or liquid sample into a headspace vial.
-
Seal the vial and heat it at a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC-MS.
GC-MS Instrumentation and Parameters
The following table outlines the recommended instrument parameters for the GC-MS analysis of this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 200°C, and hold for 5 minutes.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Mandatory Visualizations
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship for Compound Identification
Caption: Logical steps for the identification of this compound.
References
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 2,5-Dimethylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from a variety of matrices.[1] This application note provides a detailed protocol for the sampling of 2,5-dimethylnonane, a volatile branched alkane, using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound and other VOCs can serve as potential biomarkers in various fields, and their accurate detection is crucial.
The principle of SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber.[1] For volatile compounds like this compound, HS-SPME is the preferred method, where the fiber is exposed to the vapor phase above the sample, minimizing matrix effects and extending fiber lifetime. The selection of the appropriate SPME fiber and the optimization of extraction parameters are critical for achieving high sensitivity and reproducibility.[2][3]
Recommended Materials and Instrumentation
Materials:
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad coverage of volatile and semi-volatile metabolites, including alkanes.[2] A 100 µm Polydimethylsiloxane (PDMS) fiber can also be effective for general hydrocarbon analysis.[1]
-
SPME Manual Holder or Autosampler
-
20 mL Headspace Vials with PTFE/Silicone Septa
-
Heating block or water bath for temperature control
-
Analytical standard of this compound (CAS: 17302-27-1)[4]
-
Internal Standard (e.g., d-labeled analog or a non-interfering hydrocarbon)
-
Sample Matrix (e.g., biological fluid, environmental sample)
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS)
-
GC Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of hydrocarbons.
Experimental Protocols
SPME Fiber Conditioning
Before its first use, and briefly before each analysis, the SPME fiber must be conditioned to remove any contaminants.
-
Insert the SPME fiber into the GC injection port.
-
Set the injector temperature to the manufacturer's recommendation for the specific fiber (e.g., 250-270 °C for DVB/CAR/PDMS).
-
Extend the fiber and allow it to condition for 30-60 minutes.
-
Retract the fiber and remove it from the injector.
Sample Preparation
-
Place an accurately measured amount of the sample (e.g., 1-5 mL of liquid or 0.5-2 g of solid) into a 20 mL headspace vial.
-
If required, add an internal standard to the vial.
-
Immediately seal the vial with a PTFE/Silicone septum and cap.
-
For quantitative analysis, prepare a series of calibration standards in the same matrix as the samples.
Headspace SPME Extraction
The optimization of extraction parameters is crucial for method performance.[3] The following are recommended starting conditions that should be optimized for your specific application.
-
Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 60 °C).[2]
-
Allow the sample to equilibrate at this temperature for a set time (e.g., 15 minutes) to allow analytes to partition into the headspace.
-
Insert the SPME device through the vial septum and expose the conditioned fiber to the headspace above the sample.
-
Extract for a defined period (e.g., 20-30 minutes).[2] It is critical to keep the extraction time consistent across all samples and standards.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for analysis.
GC-MS Analysis
-
Insert the SPME needle into the GC inlet.
-
Extend the fiber to desorb the extracted analytes. The injector should be in splitless mode to maximize the transfer of analytes to the column.
-
Desorption is typically performed at a high temperature (e.g., 250 °C) for a short period (e.g., 2-5 minutes).
-
Start the GC-MS data acquisition upon injection.
-
After desorption, retract the fiber and remove the SPME device from the injector. The fiber can be reconditioned for a few minutes before the next sample.
Data Presentation
The following tables provide an example of how to present quantitative data for the analysis of this compound using SPME-GC-MS. The values presented are hypothetical and should be determined experimentally.
Table 1: Optimized HS-SPME and GC-MS Parameters
| Parameter | Optimized Value |
| HS-SPME Conditions | |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Sample Volume | 3 mL |
| Equilibration Temperature | 60 °C |
| Equilibration Time | 15 min |
| Extraction Time | 20 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 3 min |
| GC-MS Conditions | |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-300 |
| Ionization Mode | Electron Ionization (EI), 70 eV |
Table 2: Method Validation Data (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Precision (RSD%) - Intra-day | < 5% |
| Precision (RSD%) - Inter-day | < 10% |
| Accuracy (Recovery %) | 92-108% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the SPME process.
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Analyte partitioning in Headspace SPME.
References
- 1. ukm.my [ukm.my]
- 2. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonane, 2,5-dimethyl- [webbook.nist.gov]
Chiral Separation of 2,5-Dimethylnonane Enantiomers by Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylnonane is a branched-chain alkane that possesses chiral centers, leading to the existence of stereoisomers. In the fields of chemical ecology, particularly in the study of insect pheromones, and in the development of stereospecific synthetic pathways, the ability to separate and quantify the individual enantiomers of such molecules is of paramount importance. The distinct stereoisomers of a chiral compound can elicit significantly different, or even opposing, biological activities. Consequently, robust analytical methods for chiral discrimination are essential for accurate biological studies and for ensuring the enantiomeric purity of synthesized compounds.
Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful and highly effective technique for the resolution of volatile enantiomers like this compound. Cyclodextrin-based CSPs, in particular, have demonstrated exceptional utility in separating non-polar compounds such as branched alkanes. The underlying principle of this separation lies in the formation of transient, diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin selector. The subtle differences in the stability of these complexes result in differential retention times on the chromatographic column, thereby enabling their separation. This application note provides a detailed protocol for the successful chiral separation of this compound enantiomers using a commercially available cyclodextrin-based capillary GC column.
Quantitative Data
The following table summarizes representative quantitative data for the chiral separation of this compound enantiomers. These values are based on typical performance characteristics of cyclodextrin-based chiral GC columns for analogous branched-chain alkanes.
| Parameter | Value |
| Enantiomer 1 Retention Time (min) | 22.5 |
| Enantiomer 2 Retention Time (min) | 23.1 |
| Resolution (Rs) | > 1.5 |
Experimental Protocols
This section details the methodology for the chiral GC separation of this compound enantiomers.
1. Sample Preparation
-
Prepare a stock solution of racemic this compound in a high-purity volatile solvent such as n-hexane or pentane at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working standard with a concentration of 10 µg/mL by serial dilution with the same solvent.
-
Ensure the final sample is free of particulate matter by filtering through a 0.22 µm syringe filter if necessary.
2. Gas Chromatography (GC) Conditions
The following GC conditions are provided as a robust starting point and may be optimized for specific instrumentation and analytical requirements.
| GC Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Chiral Column | Cyclodextrin-based CSP (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C, and hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Data Acquisition | Utilize appropriate chromatography data system software. |
3. Procedure
-
System Equilibration: Equilibrate the GC system with the specified conditions until a stable baseline is achieved.
-
Injection: Inject 1 µL of the prepared this compound working standard into the GC.
-
Data Acquisition: Initiate the GC run and acquire the chromatogram.
-
Peak Identification: Identify the peaks corresponding to the two enantiomers of this compound based on their retention times.
-
Analysis: Integrate the peak areas to determine the relative proportions of each enantiomer and calculate the enantiomeric excess (ee%) if required.
Visualizations
The following diagrams illustrate the key experimental workflow for the chiral GC separation of this compound enantiomers.
Caption: Experimental workflow for chiral GC analysis.
Application Note and Protocol for the Quantification of 2,5-Dimethylnonane in Air Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of 2,5-Dimethylnonane in air samples using thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS). This method is highly sensitive and specific, making it suitable for environmental monitoring, occupational safety assessment, and research applications where trace-level detection of volatile organic compounds (VOCs) is required.
Data Presentation
The following tables summarize the key quantitative data and performance characteristics of this analytical method.
Table 1: Analyte Information
| Parameter | Value | Reference |
| Analyte | This compound | [1][2][3] |
| Chemical Formula | C₁₁H₂₄ | [1][2][3] |
| Molecular Weight | 156.31 g/mol | [1][2][3] |
| CAS Number | 17302-27-1 | [1][2][3] |
Table 2: Method Performance Characteristics (Typical)
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng |
| Linear Range | 1 - 500 ng |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Table 3: Mass Spectrometry Parameters for this compound
| Parameter | m/z Ratio | Ion Type |
| Quantifier Ion | 57 | Fragment Ion |
| Qualifier Ion 1 | 43 | Fragment Ion |
| Qualifier Ion 2 | 71 | Fragment Ion |
Experimental Protocols
This section details the step-by-step methodology for the collection and analysis of this compound in air samples.
Air Sample Collection
Objective: To effectively capture and concentrate this compound from an air sample onto a sorbent tube.
Materials:
-
Sorbent tubes (e.g., stainless steel, packed with Tenax® TA or a multi-sorbent bed suitable for C6-C30 compounds)
-
Personal or area air sampling pump capable of low flow rates (20-200 mL/min)
-
Tubing (e.g., Tygon® or PTFE)
-
Tube end caps
-
Calibration device for the sampling pump
Procedure:
-
Pump Calibration: Calibrate the air sampling pump to the desired flow rate using a certified calibration device. The flow rate will depend on the expected concentration of the analyte and the desired sampling volume.
-
Tube Preparation: Before sampling, break the sealed ends of the sorbent tube.
-
Sample Collection:
-
Connect the sorbent tube to the sampling pump with the arrow on the tube pointing in the direction of the airflow.
-
Place the sampling assembly in the desired sampling location (e.g., breathing zone for personal exposure monitoring).
-
Activate the pump and record the start time.
-
Sample a known volume of air (typically 1 to 100 liters). The total sample volume should not exceed the breakthrough volume of the sorbent for the target analyte.
-
After sampling, record the end time and turn off the pump.
-
-
Post-Sampling:
-
Disconnect the sorbent tube from the pump.
-
Immediately seal both ends of the tube with the provided end caps.
-
Label the tube with a unique sample identifier, date, and sampling details.
-
Store the sampled tubes at 4°C until analysis to minimize analyte loss.
-
Prepare a field blank by handling a sorbent tube in the same manner as the samples but without drawing air through it.
-
Thermal Desorption and Gas Chromatography-Mass Spectrometry (TD-GC-MS) Analysis
Objective: To thermally desorb the trapped this compound from the sorbent tube and quantify it using GC-MS.
Instrumentation and Materials:
-
Thermal Desorption (TD) unit
-
Gas Chromatograph (GC) with a capillary column
-
Mass Spectrometer (MS)
-
Analytical standard of this compound (≥98% purity)
-
High-purity solvent (e.g., methanol or hexane) for standard preparation
-
Helium carrier gas (99.999% purity)
Instrumental Conditions:
Thermal Desorption (TD):
-
Tube Desorption:
-
Temperature: 280 - 300°C.[4]
-
Time: 5 - 10 minutes.
-
Flow: 50 mL/min.
-
-
Focusing Trap:
-
Sorbent: Tenax® TA or similar.
-
Low Temperature: -10 to 20°C.
-
-
Trap Desorption (Injection):
-
High Temperature: 300 - 320°C.
-
Time: 3 - 5 minutes (rapid heating).
-
Gas Chromatography (GC):
-
Column: Non-polar capillary column, e.g., 5% Phenyl Methylpolysiloxane (DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[5]
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
Mass Spectrometry (MS):
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation (optional).
-
Transfer Line Temperature: 280°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples.
-
Calibration: Load the calibration standards onto clean sorbent tubes by liquid spiking and analyze them using the TD-GC-MS method to generate a calibration curve.
-
Sample Analysis:
-
Place the sample and field blank sorbent tubes in the autosampler of the thermal desorber.
-
Initiate the TD-GC-MS analysis sequence.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard.
-
Confirm the identity of the peak by comparing its mass spectrum with the reference spectrum from the NIST library or the analyzed standard.[1]
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the concentration of this compound in the original air sample using the following formula:
Concentration (µg/m³) = (Amount from calibration curve (ng)) / (Volume of air sampled (L))
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in this protocol.
Caption: Experimental workflow for the quantification of this compound in air samples.
Caption: Logical steps in the analytical protocol for this compound quantification.
References
Synthesis of Deuterated 2,5-Dimethylnonane for Use as an Internal Standard
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed methodology for the synthesis of deuterated 2,5-dimethylnonane, a valuable internal standard for quantitative analysis by mass spectrometry. The protocol is designed to be a practical guide for researchers in various fields, including drug development and metabolic studies, ensuring high isotopic purity and yield.
Introduction
Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based assays. They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, allowing for effective correction of variations during sample preparation, chromatography, and ionization. Deuterated this compound serves as an ideal internal standard for the analysis of branched-chain alkanes and other related volatile organic compounds. Its use can significantly improve the accuracy and precision of analytical methods.
This protocol describes a three-step synthesis followed by purification and characterization. The synthetic route involves a Grignard reaction to form the alcohol precursor, followed by dehydration to an alkene, and subsequent catalytic deuteration to yield the final product.
Synthetic Pathway Overview
The synthesis of deuterated this compound is proposed to proceed via the following three steps:
-
Grignard Reaction: Synthesis of 2,5-dimethylnonan-5-ol via the reaction of a Grignard reagent with a suitable ketone.
-
Dehydration: Elimination of water from 2,5-dimethylnonan-5-ol to form 2,5-dimethylnon-4-ene.
-
Catalytic Deuteration: Introduction of deuterium across the double bond of 2,5-dimethylnon-4-ene to yield deuterated this compound.
Caption: Synthetic workflow for deuterated this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Isobutyl bromide | Reagent | Sigma-Aldrich |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Anhydrous diethyl ether | ≥99.7% | Sigma-Aldrich |
| 2-Hexanone | 98% | Sigma-Aldrich |
| Sulfuric acid | 95-98% | Sigma-Aldrich |
| Palladium on carbon (10 wt. %) | Sigma-Aldrich | |
| Deuterium oxide (D₂O) | 99.9 atom % D | Sigma-Aldrich |
| Sodium bicarbonate | Reagent | Sigma-Aldrich |
| Anhydrous sodium sulfate | Reagent | Sigma-Aldrich |
| Hexane | HPLC grade | Fisher Scientific |
| Dichloromethane | HPLC grade | Fisher Scientific |
Step 1: Synthesis of 2,5-Dimethylnonan-5-ol via Grignard Reaction
This procedure is adapted from the synthesis of similar tertiary alcohols.[1]
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add magnesium turnings (1.2 equiv.).
-
In the dropping funnel, place a solution of isobutyl bromide (1.0 equiv.) in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction starts (observed by bubbling and a grayish appearance), add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).
-
-
Reaction with 2-Hexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 2-hexanone (1.0 equiv.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-hexanone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethylnonan-5-ol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Expected Yield: 60-70%
Step 2: Dehydration of 2,5-Dimethylnonan-5-ol
This procedure is a general method for the acid-catalyzed dehydration of tertiary alcohols.[2]
Procedure:
-
Place the purified 2,5-dimethylnonan-5-ol (1.0 equiv.) in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%).
-
Heat the mixture gently to initiate the dehydration reaction. The product, 2,5-dimethylnonene, will distill as it is formed. A mixture of isomers is expected.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the collected distillate with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and use the crude 2,5-dimethylnonene directly in the next step.
Expected Yield: 70-80%
Step 3: Catalytic Deuteration of 2,5-Dimethylnonene
This procedure is based on established methods for the catalytic transfer deuteration of alkenes using D₂O as the deuterium source.[3][4][5]
Procedure:
-
In a high-pressure reaction vessel, dissolve the crude 2,5-dimethylnonene (1.0 equiv.) in a suitable solvent (e.g., tetrahydrofuran or dioxane).
-
Add 10% palladium on carbon (Pd/C) catalyst (1-5 mol%).
-
Add deuterium oxide (D₂O) (a significant excess, e.g., 20 equiv.).
-
Seal the vessel and purge with an inert gas.
-
Pressurize the vessel with hydrogen gas (H₂) to a desired pressure (e.g., 50-100 psi). The H₂ facilitates the in-situ generation of D₂.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously for 12-24 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Transfer the filtrate to a separatory funnel and add hexane.
-
Wash the organic layer with water to remove any remaining D₂O, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting deuterated this compound by fractional distillation or preparative gas chromatography to achieve high purity.
Expected Yield: >90% Expected Isotopic Incorporation: >95%
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Expected Yield (%) | Expected Purity (%) |
| 1 | Grignard Reaction | Isobutylmagnesium bromide, 2-Hexanone | 60-70 | >95 (after purification) |
| 2 | Dehydration | 2,5-Dimethylnonan-5-ol, H₂SO₄ | 70-80 | Crude, used directly |
| 3 | Catalytic Deuteration | 2,5-Dimethylnonene, Pd/C, D₂O, H₂ | >90 | >98 (after purification) |
Characterization and Quality Control
The final product, deuterated this compound, should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and the degree of deuteration. The mass spectrum will show a molecular ion peak corresponding to the deuterated compound, allowing for the calculation of isotopic incorporation.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure and to estimate the degree of deuteration by observing the reduction in the intensity of signals corresponding to the deuterated positions.
-
²H NMR: To directly observe the deuterium signals and confirm their positions in the molecule.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Table 2: Expected GC-MS and NMR Data
| Analysis | Expected Result |
| GC-MS | |
| Retention Time | Slightly earlier than non-deuterated this compound.[7] |
| Molecular Ion (M⁺) | m/z corresponding to the mass of deuterated this compound. |
| Isotopic Purity | Calculated from the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species.[8] |
| NMR | |
| ¹H NMR | Reduced signal intensity for protons at the deuterated positions. |
| ²H NMR | Presence of signals corresponding to the deuterium atoms. |
| ¹³C NMR | Spectrum consistent with the this compound carbon framework. |
Logical Relationships in the Synthesis
Caption: Logical flow from synthesis to application.
References
- 1. ukdiss.com [ukdiss.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Boosted high-throughput D⁺ transfer from D₂O to unsaturated bonds via Pdδ+ cathode for solvent-free deuteration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Headspace Analysis of 2,5-Dimethylnonane from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) present in biological matrices such as breath, blood, and urine are gaining increasing attention as potential non-invasive biomarkers for disease diagnosis and monitoring. 2,5-Dimethylnonane, a branched-chain alkane, is one such VOC that may have endogenous or exogenous origins. Its presence and concentration in biological samples can provide insights into metabolic processes, environmental exposures, or specific pathological conditions. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound from various biological matrices using headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
While specific quantitative data for this compound in the general population is not extensively documented, the following tables provide representative concentration ranges for similar volatile alkanes in healthy individuals, which can serve as a reference for study design and data interpretation. These values have been compiled from various studies employing headspace analysis techniques.[1][2]
Table 1: Representative Concentrations of Volatile Alkanes in Human Blood
| Compound Class | Analyte | Concentration Range (nmol/L) | Concentration Range (ng/mL) |
| n-Alkanes | n-Hexane | 0.1 - 5.0 | 0.086 - 4.3 |
| n-Heptane | 0.05 - 3.0 | 0.050 - 3.0 | |
| n-Octane | 0.02 - 2.0 | 0.023 - 2.28 | |
| n-Nonane | 0.01 - 1.5 | 0.013 - 1.92 | |
| n-Decane | 0.01 - 1.0 | 0.014 - 1.42 | |
| Branched Alkanes | Iso-octane | 0.05 - 2.5 | 0.057 - 2.85 |
Note: These values are approximate and can vary based on factors such as age, sex, diet, and environmental exposure.[1][2]
Table 2: Representative Concentrations of Volatile Alkanes in Human Breath
| Compound Class | Analyte | Concentration Range (ppb) |
| n-Alkanes | n-Hexane | 0.1 - 2.0 |
| n-Heptane | 0.05 - 1.5 | |
| n-Octane | 0.02 - 1.0 | |
| n-Nonane | 0.01 - 0.8 | |
| n-Decane | 0.01 - 0.5 | |
| Branched Alkanes | Iso-octane | 0.05 - 1.2 |
Note: Breath concentrations are highly dependent on the collection method and can be influenced by ambient air.[1]
Table 3: Representative Concentrations of Volatile Organic Compound Metabolites in Human Urine
| Parent Compound | Metabolite | Concentration Range (µg/L) |
| n-Hexane | 2,5-Hexanedione | 0.1 - 5.0 |
| Toluene | S-Benzylmercapturic acid | 0.5 - 50 |
| Xylene | Methylhippuric acid | 10 - 1000 |
Note: Direct measurement of unchanged volatile alkanes in urine is less common; typically, their metabolites are quantified.[3]
Experimental Protocols
The following are detailed protocols for the analysis of this compound in blood, breath, and urine using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Analysis of this compound in Human Blood
1. Materials and Reagents
-
Whole blood collected in EDTA- or heparin-containing vacuum tubes.
-
This compound standard (≥98% purity).
-
Internal standard (e.g., d-labeled this compound or another non-endogenous branched alkane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Sodium chloride (NaCl), analytical grade.
-
20 mL headspace vials with PTFE/silicone septa.
-
SPME fiber assembly with a non-polar fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)).
2. Sample Preparation
-
Allow frozen blood samples to thaw completely at room temperature.
-
Gently mix the blood sample by inversion.
-
In a 20 mL headspace vial, add 1.0 mL of whole blood.
-
Add 1.0 mL of PBS.
-
Spike with an appropriate amount of internal standard solution.
-
Add 0.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace ("salting-out" effect).
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Vortex the vial for 10 seconds to ensure proper mixing.
3. HS-SPME Procedure
-
Place the sealed vial in a temperature-controlled autosampler or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with gentle agitation.
-
Retract the fiber into the needle.
4. GC-MS Analysis
-
Injector: Transfer the SPME fiber to the GC inlet, which is set to 250°C in splitless mode.
-
Desorption: Desorb the analytes from the fiber for 5 minutes.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 43, 57, 71, 85) and the internal standard.
-
Protocol 2: Analysis of this compound in Exhaled Breath
1. Materials and Reagents
-
Inert breath collection bags (e.g., Tedlar® bags).
-
This compound standard gas mixture.
-
Internal standard gas mixture.
-
Adsorbent tubes (e.g., Tenax® TA) for sample pre-concentration or direct SPME analysis.
-
SPME fiber assembly (as in Protocol 1).
2. Breath Sample Collection
-
Have the subject exhale and discard the first portion of their breath (to clear dead space air).
-
Collect the subsequent end-tidal breath in an inert collection bag.
-
Collect a sample of ambient room air in a separate bag to serve as a background control.
3. Sample Preparation and HS-SPME Procedure
-
Direct Bag Analysis: Insert the SPME fiber directly into the Tedlar® bag through a sampling port. Expose the fiber for 20-30 minutes while gently agitating the bag.
-
Adsorbent Tube Pre-concentration (Alternative): Draw a known volume of the breath sample from the bag through an adsorbent tube using a calibrated pump. The trapped VOCs can then be thermally desorbed onto the GC column or into a headspace vial for SPME analysis.
4. GC-MS Analysis
-
Follow the GC-MS parameters outlined in Protocol 1.
Protocol 3: Analysis of this compound in Urine
1. Materials and Reagents
-
Urine collected in sterile containers.
-
This compound standard (≥98% purity).
-
Internal standard.
-
Sodium chloride (NaCl).
-
20 mL headspace vials with PTFE/silicone septa.
-
SPME fiber assembly (as in Protocol 1).
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 3000 rpm for 10 minutes to remove any particulate matter.
-
Transfer 5.0 mL of the supernatant to a 20 mL headspace vial.
-
Spike with the internal standard.
-
Add 1.5 g of NaCl to the vial.
-
Immediately seal the vial.
-
Vortex for 10 seconds.
3. HS-SPME Procedure
-
Incubate the vial at 50°C for 10 minutes.
-
Expose the SPME fiber to the headspace for 40 minutes at 50°C with agitation.
-
Retract the fiber.
4. GC-MS Analysis
-
Follow the GC-MS parameters outlined in Protocol 1.
Visualizations
Logical Workflow for Headspace Analysis
Caption: Experimental workflow for the analysis of this compound.
Conceptual Relationship of VOCs in Biological Matrices
As specific signaling pathways involving this compound are not well-established, the following diagram illustrates the general logical relationship of how an endogenous or exogenous compound is distributed and detected in different biological matrices.
Caption: Distribution of VOCs from origin to biological samples.
References
- 1. Blood and breath levels of selected volatile organic compounds in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picogram measurement of volatile n-alkanes (n-hexane through n-dodecane) in blood using solid-phase microextraction to assess nonoccupational petroleum-based fuel exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
The Untapped Potential of 2,5-Dimethylnonane in Disease Diagnosis: A Guide for Researchers
While direct evidence is currently limited, the volatile organic compound (VOC) 2,5-Dimethylnonane represents a compelling, yet underexplored, candidate as a non-invasive biomarker for disease diagnosis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the potential of this compound and other branched-chain alkanes in diagnostic and therapeutic development.
Recent metabolomic studies have identified structurally similar branched-chain alkanes as potential biomarkers for significant diseases. For instance, elevated levels of 2,5,6-trimethyloctane have been detected in the exhaled breath of breast cancer patients, and 2,6-dimethyl-undecane has been identified as a statistically significant compound in the urine of pediatric patients with Tuberculous Meningitis. These findings suggest that altered lipid metabolism, a common hallmark of various pathological states, may lead to the release of a specific profile of volatile alkanes, including this compound.
This emerging evidence underscores the need for further investigation into this compound as a potential biomarker. Its detection in easily accessible biological samples like breath, urine, or blood could pave the way for rapid, non-invasive, and cost-effective diagnostic tools.
Application Notes
The investigation of this compound as a disease biomarker can be approached through a systematic workflow, from initial discovery to clinical validation. The following notes outline key considerations for researchers entering this field.
1. Biomarker Discovery Phase: The initial step involves untargeted metabolomic profiling of biological samples from diseased and healthy cohorts. The primary objective is to identify statistically significant differences in the abundance of this compound and other related VOCs.
2. Biomarker Validation Phase: Once identified, the potential biomarker must be validated in larger, independent patient cohorts. This phase aims to establish the sensitivity, specificity, and overall diagnostic accuracy of this compound for the target disease.
3. Mechanistic Studies: Understanding the biochemical origin of this compound is crucial. Investigating the metabolic pathways that lead to its production can provide insights into the pathophysiology of the disease and may reveal novel therapeutic targets. It is hypothesized that oxidative stress, a common factor in many diseases, may lead to the peroxidation of polyunsaturated fatty acids, which can then break down into smaller, volatile compounds like branched-chain alkanes.
4. Clinical Assay Development: The final stage involves the development of a robust and reproducible analytical method for the routine quantification of this compound in a clinical setting. This may involve the development of standardized operating procedures (SOPs) for sample collection, storage, and analysis.
Experimental Protocols
The following are generalized protocols for the analysis of this compound in biological samples. These should be adapted and optimized based on the specific sample matrix and analytical instrumentation.
Protocol 1: Collection and Preparation of Exhaled Breath Condensate (EBC)
Objective: To collect and prepare EBC samples for the analysis of this compound.
Materials:
-
Inert collection device (e.g., RTube™, BioScreen)
-
Saliva trap
-
Dry ice or a cooling sleeve
-
Cryovials
-
Internal standards (e.g., deuterated alkanes)
Procedure:
-
Assemble the EBC collection device according to the manufacturer's instructions.
-
Have the subject rinse their mouth with water to minimize oral contamination.
-
The subject should breathe normally into the device for a period of 10-15 minutes. The exhaled breath will pass through a cooled chamber, causing the condensation of water vapor and non-volatile compounds.
-
After collection, allow the condensate to thaw at room temperature.
-
Transfer the EBC to a cryovial.
-
Spike the sample with an appropriate internal standard to correct for variations in extraction efficiency and instrument response.
-
Store the samples at -80°C until analysis.
Protocol 2: Solid-Phase Microextraction (SPME) of this compound from Urine
Objective: To extract and concentrate this compound from urine samples prior to GC-MS analysis.
Materials:
-
SPME fiber assembly with a non-polar coating (e.g., Polydimethylsiloxane - PDMS)
-
Headspace vials with septa
-
Heating block or water bath
-
Vortex mixer
-
Sodium chloride (NaCl)
-
Internal standards
Procedure:
-
Collect mid-stream urine samples in sterile containers.
-
Centrifuge the urine at 3000 x g for 10 minutes to remove cellular debris.
-
Transfer 5 mL of the supernatant to a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.
-
Spike the sample with the internal standard.
-
Immediately seal the vial with a septum cap.
-
Incubate the vial at 60°C for 30 minutes to allow for equilibration of the headspace.
-
Expose the SPME fiber to the headspace for a predetermined time (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption and analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify this compound in prepared biological samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)
-
Non-polar capillary column (e.g., DB-5ms)
-
Helium carrier gas
GC Conditions (Example):
-
Inlet Temperature: 250°C (splitless mode for SPME)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas Flow: 1 mL/minute (constant flow)
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Electron Ionization Energy: 70 eV
-
Mass Range: m/z 35-400
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum (comparison to a reference standard and/or spectral library).
-
Quantify the peak area of this compound and the internal standard.
-
Calculate the concentration of this compound in the original sample using a calibration curve prepared with authentic standards.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different study groups.
Table 1: Hypothetical Concentration of this compound in Exhaled Breath Condensate
| Group | N | This compound (pg/mL) (Mean ± SD) | p-value |
| Healthy Controls | 50 | 15.2 ± 4.8 | <0.01 |
| Disease X Patients | 50 | 45.7 ± 12.3 |
Table 2: Diagnostic Performance of this compound in Urine Headspace
| Metric | Value | 95% Confidence Interval |
| Area Under the ROC Curve (AUC) | 0.88 | 0.82 - 0.94 |
| Sensitivity | 85% | 78% - 92% |
| Specificity | 82% | 75% - 89% |
Visualizations
The following diagrams illustrate key concepts and workflows in the investigation of this compound as a biomarker.
Caption: General experimental workflow for biomarker discovery.
Caption: Hypothesized pathway for this compound generation.
Disclaimer: The information provided in this document is intended for research purposes only. The use of this compound as a diagnostic biomarker has not been established and is not approved by any regulatory agency. The experimental protocols are provided as examples and should be validated for their intended use.
Application Notes and Protocols for Electroantennography (EAG) Studies with 2,5-Dimethylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electroantennography (EAG)
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the collective response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli.[1][2][3] This method provides a rapid and sensitive bioassay to screen for odorants that are detectable by an insect's olfactory system. The resulting measurement, an electroantennogram, represents the sum of depolarizations of many olfactory neurons.[1][2] The amplitude of the EAG response is generally correlated with the intensity of the stimulus and the sensitivity of the antenna to the specific compound. EAG is a crucial tool in the study of insect chemical ecology, aiding in the identification of pheromones, kairomones, and allomones, which can be leveraged for the development of novel pest management strategies and other applications in drug and flavor/fragrance development.[3]
These application notes provide a comprehensive protocol for conducting EAG assays using 2,5-dimethylnonane as the test compound. While this compound is a known semiochemical for some insect species, publicly available, quantitative EAG response data is limited. Therefore, the data presented herein is illustrative to guide researchers in their experimental design and data presentation.
Principle of Electroantennography
The EAG technique records the change in electrical potential between the base and the tip of an insect antenna upon exposure to an odorant.[1][2] Volatile molecules, such as this compound, enter the pores of the olfactory sensilla on the antenna and bind to odorant receptors on the dendrites of olfactory receptor neurons. This binding initiates a signal transduction cascade, leading to the depolarization of the neuronal membrane. The EAG recording represents the summed potential of these individual neuronal responses.[2]
Data Presentation
Quantitative EAG data should be systematically recorded and presented to allow for clear interpretation and comparison across different stimuli and concentrations. The following table provides an example of how to structure EAG response data for this compound.
Disclaimer: The following data is hypothetical and for illustrative purposes only, due to the limited availability of published EAG data for this compound.
Table 1: Hypothetical EAG Responses of Insect Species X to this compound
| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%)* |
| 0.001 | 0.15 | 0.03 | 10.7 |
| 0.01 | 0.45 | 0.08 | 32.1 |
| 0.1 | 0.98 | 0.15 | 70.0 |
| 1 | 1.40 | 0.21 | 100.0 |
| 10 | 1.35 | 0.19 | 96.4 |
| Solvent Control (Hexane) | 0.05 | 0.01 | 3.6 |
| Positive Control (Pheromone Blend) | 1.52 | 0.25 | 108.6 |
*Normalized response is calculated relative to the response to the 1 µg/µL concentration of this compound.
Experimental Protocols
Preparation of this compound Stimulus Solutions
Materials:
-
This compound (purity >95%)
-
Hexane (or other suitable solvent, e.g., paraffin oil)
-
Vortex mixer
-
Micropipettes and tips
-
Glass vials with Teflon-lined caps
Procedure:
-
Prepare a stock solution of this compound at a concentration of 10 µg/µL in hexane.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 0.1, 0.01, and 0.001 µg/µL).
-
Prepare a solvent-only control (hexane).
-
Prepare a positive control using a known EAG-active compound for the target insect species.
-
Store all solutions in sealed glass vials at 4°C until use.
Electrode Preparation
Materials:
-
Glass capillaries (borosilicate)
-
Micropipette puller
-
Insect saline solution (e.g., Ringer's solution)
-
Silver wire (Ag/AgCl)
-
Electrode holder
Procedure:
-
Pull glass capillaries to a fine point using a micropipette puller.
-
Break the tip of the pulled capillaries to a suitable diameter to hold the antenna.
-
Fill the glass micropipettes with the insect saline solution.
-
Insert a chlorinated silver wire into the back of each micropipette to serve as the electrode.
Antenna Preparation
Materials:
-
Adult insect
-
Fine scissors and forceps
-
Modeling clay or wax
-
Stereomicroscope
-
Electrode gel
Procedure:
-
Immobilize the insect using chilling or a restraining holder.
-
Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.
-
Mount the insect head or the excised antenna onto a holder with modeling clay or wax.
-
Place a small amount of electrode gel on the indifferent (ground) electrode. The base of the antenna is placed on this electrode.
-
Carefully insert the distal tip of the antenna into the recording electrode. A small portion of the tip may be cut to ensure good electrical contact.
EAG Recording
Materials:
-
Prepared antenna and electrodes
-
EAG probe/amplifier
-
Data acquisition system (e.g., IDAC-2)
-
Stimulus delivery system (olfactometer)
-
Humidified and purified air source
-
Faraday cage
-
Pasteur pipettes and filter paper strips
Procedure:
-
Place the mounted antenna preparation inside a Faraday cage to shield it from electrical noise.
-
Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna. A continuous stream of humidified, purified air is passed over the antenna.
-
Apply 10 µL of a stimulus solution onto a small strip of filter paper and insert it into a clean Pasteur pipette.
-
Place the stimulus pipette into the olfactometer.
-
Begin recording the baseline electrical activity from the antenna.
-
Deliver a puff of the stimulus (e.g., 0.5 - 2 seconds) by diverting the airflow through the stimulus pipette.[4]
-
Record the resulting EAG response, which is typically a negative voltage deflection.
-
Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.
-
Present the different concentrations of this compound and the controls in a randomized order.
-
Periodically present the positive control to monitor the viability and responsiveness of the antennal preparation.
Visualizations
Caption: Workflow for an Electroantennography (EAG) experiment.
Caption: Generalized olfactory signal transduction pathway in insects.
References
Application Notes and Protocols for 2,5-Dimethylnonane in Pest Management Strategies
Disclaimer: Extensive literature searches did not yield specific studies on the direct application of 2,5-dimethylnonane in pest management. The following application notes and protocols are therefore based on established methodologies for evaluating volatile hydrocarbons and related compounds for insecticidal and repellent properties. These are intended to serve as a guide for researchers to investigate the potential of this compound.
Introduction
Aliphatic hydrocarbons are integral components of the insect cuticle, where they play a crucial role in preventing water loss and protecting against pathogens.[1][2][3] Exogenous application of certain hydrocarbons can disrupt this protective layer, leading to desiccation and mortality. Furthermore, some volatile hydrocarbons can act as repellents or attractants, influencing insect behavior.[1][4] this compound is a branched-chain aliphatic hydrocarbon. While direct evidence of its efficacy in pest management is currently unavailable in the reviewed literature, its structural similarity to other bioactive compounds, such as its isomer 2,6-dimethylnonane which has been identified in insecticidal plant extracts, suggests its potential as a pest control agent.[5]
These notes provide a framework for the systematic evaluation of this compound's insecticidal and repellent properties.
Data Presentation
As no quantitative data for the efficacy of this compound was found, the following tables are provided as templates for researchers to structure their experimental findings.
Table 1: Contact Toxicity of this compound against [Target Pest Species]
| Concentration (µg/cm²) | Number of Insects Tested | Number of Responded Insects (Mortality) | Mortality Rate (%) | Corrected Mortality (%) |
| Control (Solvent) | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 | ||||
| Dose 4 | ||||
| Dose 5 |
Table 2: Fumigant Toxicity of this compound against [Target Pest Species]
| Concentration (µL/L air) | Number of Insects Tested | Number of Responded Insects (Mortality) | Mortality Rate (%) | Corrected Mortality (%) |
| Control (Solvent) | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 | ||||
| Dose 4 | ||||
| Dose 5 |
Table 3: Repellent Activity of this compound against [Target Pest Species]
| Concentration (%) | Total Number of Insects | Number in Treated Area | Number in Control Area | Percent Repellency (PR) |
| Control (Solvent vs. Solvent) | ||||
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 2.0 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the pest management potential of this compound.
Contact Toxicity Bioassay
Objective: To determine the lethal dose of this compound when applied directly to the insect cuticle.
Materials:
-
This compound (analytical grade)
-
Acetone or another suitable volatile solvent
-
Micropipette
-
Glass petri dishes or vials
-
Target insect species (e.g., Tribolium castaneum, Aedes aegypti)
-
Ventilated rearing cages
-
Fume hood
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 0.1, 0.5, 1, 5, 10 µg/µL).
-
Anesthetize adult insects using CO₂ or by chilling.
-
Using a micropipette, apply a small, precise volume (e.g., 0.5 µL) of each dilution to the dorsal thorax of each insect.
-
Apply the solvent alone to a control group of insects.
-
Place the treated insects in clean petri dishes with access to food and water.
-
Maintain the insects under controlled conditions (e.g., 25±1°C, 60±5% relative humidity, 12:12 h light:dark photoperiod).
-
Record mortality at 24, 48, and 72-hour intervals. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Repeat the experiment at least three times.
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Correct for control mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100.
-
Use probit analysis to determine the LD₅₀ (lethal dose for 50% of the population) and LD₉₀ values.
Fumigant Toxicity Bioassay
Objective: To assess the toxicity of this compound vapors to a target pest.
Materials:
-
This compound
-
Glass jars or desiccators of a known volume
-
Filter paper discs
-
Small cages or vials made of mesh to hold insects
-
Target insect species (e.g., Sitophilus oryzae, Anopheles gambiae)
-
Micropipette
Procedure:
-
Calculate the amount of this compound needed to achieve the desired concentrations in the air volume of the glass jars (e.g., 10, 50, 100, 200, 400 µL/L air).
-
Apply the calculated amount of this compound onto a filter paper disc.
-
Place the filter paper disc inside the glass jar. A control jar should contain a filter paper disc treated only with the solvent.
-
Introduce a known number of insects (e.g., 20) in the mesh cage and place it inside the jar.
-
Seal the jars tightly.
-
Maintain the jars at controlled temperature and humidity.
-
Record insect mortality at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
After the exposure period, transfer the insects to a clean environment with food and water and observe for any delayed mortality for up to 72 hours.
-
Replicate each concentration and the control at least three times.
Data Analysis:
-
Calculate and correct mortality as described for the contact toxicity bioassay.
-
Perform probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population) and LC₉₀ values.
Repellency Bioassay (Y-Tube Olfactometer)
Objective: To evaluate the repellent effect of this compound on a target pest.
Materials:
-
Y-tube olfactometer
-
Air pump to deliver clean, humidified air
-
Flow meters
-
Charcoal filter
-
Humidifier
-
This compound
-
Solvent (e.g., paraffin oil or hexane)
-
Filter paper
-
Target insect species (mobile stages, e.g., adult mosquitoes, flour beetles)
Procedure:
-
Set up the Y-tube olfactometer in a room with controlled lighting and temperature, free from drafts and interfering odors.
-
Prepare a solution of this compound in the solvent at the desired concentration.
-
Apply a standard amount of the test solution to a filter paper and place it in the odor chamber of one arm of the olfactometer.
-
Place a filter paper with the solvent only in the other arm's odor chamber to serve as the control.
-
Regulate the airflow through both arms to be equal (e.g., 0.5 L/min).
-
Introduce a single adult insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice by moving a certain distance into one of the arms.
-
Record the insect's choice. An insect that does not make a choice within the given time is recorded as "no choice".
-
After testing a set number of insects (e.g., 10), clean the olfactometer thoroughly with ethanol and bake it in an oven to remove any residual odors. Swap the position of the treatment and control arms to avoid positional bias.
-
Test a sufficient number of insects (e.g., 50-100) for each concentration.
Data Analysis:
-
Calculate the Percent Repellency (PR) using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treated arm.
-
Use a Chi-square test to determine if the distribution of insects between the two arms is significantly different from a 50:50 distribution.
Mandatory Visualizations
Signaling Pathways and Mechanisms
The primary mechanism of action for non-polar hydrocarbons against insects is thought to be the disruption of the cuticular lipid layer. This leads to increased water loss and subsequent death by desiccation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for 2,5-Dimethylnonane Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 2,5-Dimethylnonane.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant for GC-MS analysis?
A1: Understanding the basic properties of this compound is crucial for method development. It is a branched-chain alkane, which influences its chromatographic behavior and mass spectral fragmentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₄ | [1][2][3][4] |
| Molecular Weight | 156.3083 g/mol | [1][2][3][4] |
| CAS Number | 17302-27-1 | [1][2][3][4] |
| Boiling Point | Approx. 176-178 °C (Predicted) | |
| Polarity | Non-polar | [5] |
Q2: What type of GC column is recommended for analyzing this compound?
A2: For a non-polar compound like this compound, a non-polar stationary phase is the best choice, following the "like dissolves like" principle.[5] A common and effective choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. For volatile compounds like this, a thicker film can help increase retention and improve separation.[5][6]
Table 2: Recommended GC Column Parameters for this compound
| Parameter | Recommendation | Rationale |
| Stationary Phase | 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., DB-5ms, HP-5ms) | Non-polar phase for optimal interaction with a non-polar analyte.[5] |
| Internal Diameter (ID) | 0.25 mm | Provides a good balance of efficiency and sample capacity. |
| Film Thickness | 0.25 - 1.0 µm | Thicker films increase retention for volatile compounds.[5][6][7] |
| Length | 30 m | Standard length offering good resolution for most applications. |
Troubleshooting Guides
This section addresses specific issues you may encounter during your GC-MS analysis of this compound.
Problem 1: Poor Peak Shape - Tailing Peaks
Symptoms: The peak for this compound appears asymmetrical with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
-
Active Sites in the Inlet or Column: Polar or ionogenic analytes can interact with active sites.[8] While this compound is non-polar, contamination in the system can create active sites.
-
Improper Column Installation: If the column is not positioned correctly in the inlet or detector, it can cause peak tailing.
-
Contamination: Contamination in the injector, column, or detector can lead to peak tailing.[9][10]
Workflow for Troubleshooting Peak Tailing
Caption: A stepwise guide to troubleshooting peak tailing issues.
Problem 2: Low Signal Intensity / Poor Sensitivity
Symptoms: The peak for this compound is very small or not detectable, even at expected concentrations.
Possible Causes & Solutions:
-
Inappropriate Injection Mode: Using a split injection with a high split ratio for trace analysis will result in low sensitivity.
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for your analyte.
-
Solution: Ensure the MS is properly tuned. For targeted analysis, use Selected Ion Monitoring (SIM) mode instead of full scan mode to increase sensitivity.
-
-
Low Injector Temperature: Incomplete vaporization of the sample in the inlet leads to poor transfer to the column.
-
Solution: Ensure the injector temperature is high enough for complete and rapid vaporization of this compound and the solvent. A starting point is 250 °C.
-
Table 3: Strategies to Enhance Sensitivity
| Parameter | Standard Setting | High-Sensitivity Setting | Rationale |
| Injection Mode | Split (e.g., 50:1) | Splitless | Introduces more analyte onto the column.[11] |
| MS Acquisition Mode | Full Scan | Selected Ion Monitoring (SIM) | Increases dwell time on ions of interest, improving signal-to-noise. |
| Injector Temperature | 250 °C | 250 - 280 °C | Ensures complete and rapid vaporization. |
| Column Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 1.2 mL/min | Lower flow rates can sometimes improve sensitivity, but must be balanced with analysis time. |
Problem 3: Co-elution with Other Branched Alkanes
Symptoms: The peak for this compound is not well-separated from other structurally similar branched alkanes.
Possible Causes & Solutions:
-
Insufficient Chromatographic Resolution: The GC method may not be optimized to separate isomers.
-
Solution 1: Optimize Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.[11]
-
Solution 2: Use a Longer GC Column: If available, a longer column (e.g., 60 m) will provide higher resolution.
-
Solution 3: Multiple Reaction Monitoring (MRM): For complex matrices, using GC-MS/MS with MRM can help discriminate between co-eluting isomers by monitoring specific fragmentation pathways.[13]
-
Experimental Protocol: Optimizing Oven Temperature Program for Isomer Separation
-
Initial Method:
-
Start Oven Temperature: 50 °C, hold for 2 minutes.
-
Ramp Rate: 15 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Optimized Method (if co-elution occurs):
-
Start Oven Temperature: 50 °C, hold for 2 minutes.
-
Ramp Rate 1: 10 °C/min to 150 °C.
-
Ramp Rate 2: 5 °C/min to 200 °C.
-
Ramp Rate 3: 20 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Analysis: Inject a standard containing this compound and other potential isomers. Compare the resolution between the initial and optimized methods.
Logical Relationship for Isomer Separation Strategy
Caption: Strategies to resolve co-eluting branched alkane isomers.
Problem 4: Inconsistent Retention Times
Symptoms: The retention time for this compound shifts between injections.
Possible Causes & Solutions:
-
Leaks in the System: Leaks in the carrier gas flow path will cause pressure and flow fluctuations, leading to retention time shifts.
-
Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections.
-
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Condition the column regularly. If retention times continue to shift significantly, the column may need to be replaced.
-
-
Inconsistent Oven Temperature: If the GC oven is not maintaining a consistent and accurate temperature profile, retention times will be affected.
-
Solution: Verify the oven temperature calibration and ensure it is functioning correctly.
-
Mass Spectral Interpretation
Q3: What are the expected mass spectral fragments for this compound?
A3: Branched alkanes undergo characteristic fragmentation in the mass spectrometer. The mass spectrum of this compound will show a smaller molecular ion peak (m/z 156) which may even be absent in highly branched compounds.[14] Fragmentation is favored at the branching points, leading to the formation of more stable secondary carbocations.[14] Expect to see prominent peaks resulting from the loss of alkyl fragments at the C2 and C5 positions. The fragmentation at branching points can be accompanied by hydrogen rearrangement, making the CnH2n peak more prominent.[14] The NIST WebBook provides a reference mass spectrum for this compound.[1]
References
- 1. Nonane, 2,5-dimethyl- [webbook.nist.gov]
- 2. Nonane, 2,5-dimethyl- [webbook.nist.gov]
- 3. Nonane, 2,5-dimethyl- [webbook.nist.gov]
- 4. Nonane, 2,5-dimethyl- [webbook.nist.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 7. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 12. agilent.com [agilent.com]
- 13. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]
- 14. GCMS Section 6.9.2 [people.whitman.edu]
Overcoming co-elution issues in the analysis of 2,5-Dimethylnonane isomers
Welcome to the technical support center for the analysis of 2,5-Dimethylnonane and its isomers. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with co-elution during chromatographic analysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve these complex separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the gas chromatography (GC) analysis of this compound isomers.
FAQ 1: Why am I observing poor resolution and co-elution of my this compound isomer peaks?
Co-elution of this compound isomers is a common challenge due to their similar boiling points and chemical structures. Several factors in your GC method can be optimized to improve separation.
-
Suboptimal GC Column: The choice of the stationary phase is the most critical factor for achieving selectivity between isomers. For non-polar analytes like dimethylnonane isomers, a non-polar stationary phase is the standard starting point.
-
Solution: Begin with a 100% dimethylpolysiloxane stationary phase column (e.g., DB-1 or equivalent). For more challenging separations, consider columns with different selectivities, such as those with a 5% phenyl-95% dimethylpolysiloxane phase. In cases of persistent co-elution, specialty phases like liquid crystal columns can offer unique selectivity based on the molecule's shape.[1]
-
-
Inadequate Temperature Program: A rapid temperature ramp or an isothermal analysis may not provide sufficient time for the isomers to interact differently with the stationary phase.
-
Solution: Implement a slow, linear temperature ramp (e.g., 2-5 °C/min). A lower initial oven temperature can also enhance the separation of more volatile isomers.
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the flow rate for your column dimensions and carrier gas (Helium or Hydrogen) to ensure maximum efficiency.
-
FAQ 2: I've optimized my 1D-GC method, but some isomers still co-elute. What is the next step?
When single-column GC is insufficient, more advanced techniques are necessary.
-
Solution: Comprehensive Two-Dimensional Gas Chromatography (GCxGC) GCxGC is a powerful technique that utilizes two columns of different selectivity (e.g., a non-polar column in the first dimension and a mid-polar or polar column in the second dimension) to dramatically increase peak capacity and resolving power.[2][3][4][5] This is particularly effective for separating complex mixtures of isomers that co-elute in a single dimension.[2]
FAQ 3: How can I confirm the identity of the separated this compound isomers?
-
Solution: Mass Spectrometry and Kovats Retention Indices Coupling your GC to a mass spectrometer (GC-MS) will provide mass spectra for each peak, aiding in the identification of the isomers based on their fragmentation patterns. Additionally, calculating Kovats Retention Indices (RI) provides a standardized measure of retention that is less dependent on instrumental variations than absolute retention times.[6] You can compare your calculated RI values to those in databases like the NIST Chemistry WebBook for confirmation.
Data Presentation
The following table summarizes the available Kovats Retention Index (RI) data for this compound on different types of stationary phases. This data can be used as a reference for peak identification.
| Compound | Stationary Phase Type | Kovats Retention Index (RI) |
| This compound | Standard Non-Polar | 1024[7] |
| This compound | Semi-Standard Non-Polar | 1015, 1027[7] |
| This compound | Standard Polar | 1059[7] |
Experimental Protocols
Below are detailed methodologies for the analysis of C11 alkane isomers, which can be adapted for this compound.
Protocol 1: Standard GC-MS Method for C11 Isomer Analysis
This protocol provides a starting point for the separation of undecane isomers. Optimization will likely be required for your specific mixture of this compound isomers.[6]
-
Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a split/splitless injector and electronic pressure control.
-
Mass Spectrometer: Single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Column: 30-60 m x 0.25 mm ID, 0.25 µm film thickness with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane).
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: n-Hexane or pentane (GC grade).
-
Standard: A mixture of n-alkanes (e.g., C8-C20) for the determination of Kovats retention indices.
-
-
GC-MS Parameters:
-
Inlet Temperature: 280°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1.0 µL
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold: 10 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-250.
-
-
Sample Preparation:
-
Prepare a stock solution of the C11 isomer mixture in n-hexane at approximately 1000 µg/mL.
-
Prepare a working standard by diluting the stock solution to 10 µg/mL in n-hexane.
-
Prepare a separate n-alkane standard mixture in n-hexane.
-
-
Data Acquisition and Analysis:
-
Inject the n-alkane standard to establish retention times for linear alkanes and for RI calculation.
-
Inject the C11 isomer sample.
-
Identify peaks by comparing their mass spectra and calculated retention indices to reference data.
-
Protocol 2: Comprehensive Two-Dimensional GC (GCxGC) for Complex Isomer Mixtures
For highly complex samples where co-elution persists, GCxGC offers superior separation.
-
Instrumentation:
-
GCxGC system equipped with a thermal or flow modulator.
-
Fast acquisition detector, such as a Time-of-Flight Mass Spectrometer (TOF-MS).
-
-
Column Setup:
-
First Dimension (1D) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).
-
Second Dimension (2D) Column: 1-2 m x 0.1 mm ID, 0.1 µm film thickness with a mid-polar stationary phase (e.g., 50% phenyl-polysilphenylene-siloxane).
-
-
GCxGC Parameters:
-
1D Oven Temperature Program: Similar to the 1D-GC method, but may require adjustment based on the specific isomer profile.
-
2D Oven Temperature Program: Typically offset by +5 to +10°C from the 1D oven.
-
Modulation Period: 4-8 seconds, optimized to ensure complete elution from the second dimension for each modulation.
-
-
Data Analysis:
-
GCxGC produces a two-dimensional chromatogram where compounds are separated based on volatility in the first dimension and polarity in the second. This structured separation allows for the grouping of isomers and provides enhanced resolution, facilitating more confident identification.[2]
-
Visualizations
The following diagrams illustrate key decision-making and troubleshooting workflows.
Caption: Troubleshooting workflow for co-elution of this compound isomers.
Caption: Decision workflow for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elib.dlr.de [elib.dlr.de]
- 5. chemistry-matters.com [chemistry-matters.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C11H24 | CID 28456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving peak resolution of 2,5-Dimethylnonane in gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of 2,5-Dimethylnonane in gas chromatography (GC).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is the peak for this compound co-eluting or not fully resolved from adjacent peaks?
Answer: Poor resolution between adjacent peaks is a common issue that can often be resolved by systematically evaluating and optimizing your chromatographic conditions.[1] The primary factors influencing resolution are the column's efficiency, selectivity, and the retention factor.[2][3] The following steps provide a logical workflow to diagnose and resolve the issue.
First, assess your current method parameters. Changes in the oven temperature program, carrier gas flow rate, or even the column itself due to aging can lead to a loss of resolution.[1] If you have recently changed any of these, it may be the source of the problem.
A logical next step is to evaluate the oven temperature. Lowering the initial oven temperature or reducing the temperature ramp rate often increases the separation between peaks.[4] This is because analytes spend more time interacting with the stationary phase at lower temperatures, which can enhance separation.[2] However, be aware that for later eluting peaks, this could also lead to peak broadening, so finding an optimal temperature program is key.[4]
If temperature optimization does not provide the desired resolution, consider the carrier gas flow rate. Every column and carrier gas combination has an optimal linear velocity at which it will perform most efficiently.[5] Deviating from this optimal flow rate, either too high or too low, will decrease resolution.[4]
Finally, if the above adjustments do not suffice, the issue may lie with the selectivity of your GC column. The stationary phase chemistry dictates the separation mechanism. For a nonpolar branched alkane like this compound, a nonpolar stationary phase is the most appropriate choice. If you are using a polar column, you will likely see poor peak shape and resolution. If you are already using a nonpolar column and resolution is still an issue, a different nonpolar phase with a slightly different selectivity might be necessary.[6]
Question: My this compound peak is broad, tailing, or fronting. How can I improve the peak shape?
Answer: Poor peak shape is a clear indication of a problem within the GC system that needs to be addressed, as it directly impacts resolution and quantitation.[7] The three main types of peak distortion are broadening, tailing, and fronting, each with its own set of likely causes.
Peak Broadening: Broader than expected peaks can be a sign of suboptimal chromatographic conditions. Check that your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type. Also, ensure your temperature program is appropriate; if the initial temperature is too high, the analyte may not focus properly at the head of the column, leading to broader peaks.[8]
Peak Tailing: This is often caused by active sites within the system that interact with the analyte.[9] These active sites can be present in the injection port liner, on the column itself (especially at the inlet), or due to contamination.[8] To troubleshoot, first try replacing the inlet liner with a new, deactivated one. If that doesn't resolve the issue, trimming a small section (10-20 cm) from the front of the column can remove any contamination or active sites that have developed.[9] Also, ensure the column is cut cleanly and installed correctly in the injector, as a poor cut can cause peak tailing.[8]
Peak Fronting: The most common cause of peak fronting is column overload.[9] This occurs when the amount of analyte introduced onto the column exceeds its capacity. The simplest solution is to dilute your sample. Alternatively, if you are using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.[9] Also, verify that the injection volume is appropriate; typically, 1 µL is a standard injection volume.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column to use for separating this compound?
A1: For a nonpolar, branched alkane like this compound, a nonpolar stationary phase is the most suitable choice.[10] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent starting points.[10][11] These columns separate compounds primarily based on their boiling points, which is ideal for hydrocarbon analysis.[10]
Q2: How do I optimize the oven temperature program to improve the resolution of this compound?
A2: Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points.[12] To improve the resolution of this compound, you can try the following:
-
Lower the initial temperature: This will increase the retention of early eluting compounds, potentially improving their separation.[2]
-
Reduce the ramp rate: A slower temperature ramp (e.g., 5-10°C/min) generally provides better separation for closely eluting compounds.[13]
-
Incorporate an isothermal hold: An isothermal hold at a specific temperature can help to separate compounds with very similar boiling points.
Q3: What is the optimal carrier gas and flow rate for my analysis?
A3: The most common carrier gases for capillary GC are helium, hydrogen, and nitrogen.[5] Hydrogen often provides the best efficiency and allows for faster analysis times, but it is flammable.[5] Helium is a good, safe alternative with a wide optimal velocity range.[5] Nitrogen is the least efficient and results in longer analysis times.[5] The optimal flow rate depends on the column's internal diameter. For a given carrier gas, operating at the optimal linear velocity will yield the highest resolution.[5]
Q4: Can my injection technique affect the peak resolution of this compound?
A4: Yes, your injection technique is critical for achieving good peak shape and resolution. Injecting too large a volume of sample can overload the column, leading to peak fronting.[14] Conversely, injecting too little may result in a poor signal-to-noise ratio. The speed of the injection can also play a role; a fast injection is generally preferred to ensure the sample is introduced as a narrow band onto the column.[14]
Q5: How often should I perform maintenance on my GC system to ensure good peak resolution?
A5: Regular maintenance is crucial for maintaining the performance of your GC system. Key maintenance tasks include:
-
Replacing the septum: The septum can degrade over time, leading to leaks and ghost peaks.[1]
-
Cleaning or replacing the inlet liner: The liner can become contaminated with non-volatile residues, leading to peak tailing and loss of response.[1]
-
Trimming the column: The front of the column can become contaminated or active over time. Trimming a small portion can restore performance.[15]
-
Leak checking: Leaks in the system can lead to a noisy baseline and poor peak shape.
Data Presentation
| Parameter | Recommendation for Improving Resolution | Rationale |
| Stationary Phase | Nonpolar (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) | Matches the nonpolar nature of this compound, separating based on boiling point.[10] |
| Column Dimensions | Longer length (e.g., 30 m or 60 m), smaller internal diameter (e.g., 0.25 mm or 0.18 mm) | Increases the number of theoretical plates, leading to higher efficiency and better resolution.[2][16] |
| Oven Temperature | Lower initial temperature, slower ramp rate (e.g., 2-10 °C/min) | Increases analyte interaction with the stationary phase, enhancing separation.[4][17] |
| Carrier Gas | Hydrogen or Helium | Provide higher efficiency and allow for faster analysis compared to Nitrogen.[5] |
| Linear Velocity | Operate at the optimal velocity for the chosen carrier gas and column ID | Maximizes column efficiency.[5] |
| Injection Volume | 0.5 - 1.0 µL (or less if diluted) | Prevents column overload and peak fronting.[9] |
| Split Ratio | Increase if peak fronting is observed (e.g., from 50:1 to 100:1) | Reduces the amount of sample reaching the column.[9] |
Experimental Protocols
Protocol 1: Optimizing the Oven Temperature Program
Objective: To improve the separation of this compound from closely eluting peaks by modifying the oven temperature program.
Methodology:
-
Establish a Baseline: Inject your sample using your current temperature program and record the chromatogram.
-
Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C. Allow the oven to equilibrate at the new starting temperature before injecting the sample.
-
Analyze the Chromatogram: Compare the new chromatogram to the baseline. Look for an increase in the distance between the this compound peak and any adjacent peaks.
-
Reduce the Ramp Rate: If further improvement is needed, return to the original initial temperature and decrease the temperature ramp rate by 2-5°C/min.
-
Analyze and Compare: Inject the sample and compare the resulting chromatogram to the previous runs.
-
Iterate: Continue to make small, systematic adjustments to the initial temperature and ramp rate until optimal resolution is achieved.
Protocol 2: GC Inlet Maintenance (Liner and Septum Replacement)
Objective: To eliminate peak tailing and ghost peaks by replacing the injection port liner and septum.
Methodology:
-
Cool Down the Injector: Set the injector temperature to a safe, low temperature (e.g., 40°C) and wait for it to cool down.
-
Turn Off Gases: Turn off the carrier and split vent gas flows to the injector.
-
Remove the Septum Nut: Unscrew the septum nut from the top of the injector.
-
Replace the Septum: Remove the old septum and replace it with a new one.
-
Remove the Liner: Unscrew the fittings holding the inlet liner in place and carefully remove the old liner.
-
Install a New Liner: Insert a new, deactivated liner, ensuring any O-rings are correctly seated.
-
Reassemble: Reassemble the injector and tighten all fittings.
-
Leak Check: Restore the gas flows and use an electronic leak detector to check for leaks around the septum nut and liner fittings.
-
Equilibrate: Heat the injector back to the method temperature and allow the system to equilibrate before running a blank and then your sample.[9]
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Troubleshooting workflow for common peak shape issues.
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-3 Other Factors Affecting the Analysis | Technical Information | GL Sciences [glsciences.com]
- 6. labicom.cz [labicom.cz]
- 7. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 15. gcms.cz [gcms.cz]
- 16. gcms.cz [gcms.cz]
- 17. drawellanalytical.com [drawellanalytical.com]
Addressing matrix effects in the quantification of 2,5-Dimethylnonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2,5-dimethylnonane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of this compound analysis, particularly by gas chromatography-mass spectrometry (GC-MS), matrix components can either enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[1][2] For instance, active sites in the GC inlet liner can be blocked by matrix components, preventing the thermal degradation of this compound and causing signal enhancement.[1] Conversely, high concentrations of co-eluting compounds can compete with the analyte for ionization in the MS source, leading to signal suppression.
Q2: What are the common sample matrices for this compound analysis and the associated challenges?
A2: this compound is a volatile organic compound (VOC) and can be analyzed in various matrices, including:
-
Biological Samples (Blood, Breath, Urine): These matrices are complex and contain a high concentration of endogenous compounds.[1][3] The primary challenge is the potential for significant matrix effects from lipids, proteins, and other volatile metabolites.[1][3]
-
Environmental Samples (Soil, Water, Air): Soil samples can contain a variety of organic matter and other contaminants that can interfere with the analysis.[1][4][5] The matrix effect in soil can be significant and may vary depending on the soil type.[1] Water and air samples are generally cleaner matrices but may still contain interfering compounds depending on the source.
Q3: What are the recommended analytical techniques for quantifying this compound?
A3: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction (SPME) coupled with GC-MS are the most common and suitable techniques for the analysis of volatile compounds like this compound.[3][4][6][7] These techniques allow for the extraction and concentration of the analyte from the sample matrix, minimizing the introduction of non-volatile matrix components into the GC-MS system.
Q4: How can I minimize matrix effects during sample preparation?
A4: Several sample preparation strategies can help mitigate matrix effects:
-
Sample Dilution: This is a simple and effective method to reduce the concentration of interfering matrix components.[1] However, excessive dilution may compromise the limit of detection.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.[2]
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting for matrix effects.[8][9][10] A stable isotope-labeled version of the analyte (e.g., deuterated this compound) is added to the sample as an internal standard. Since the internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used when a suitable blank matrix is not available.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column; improper injection technique. | - Replace the GC inlet liner. - Trim the front end of the GC column. - Optimize the injection speed and volume. |
| Inconsistent Results (Poor Reproducibility) | Variable matrix effects between samples; inconsistent sample preparation. | - Implement a robust sample preparation protocol with strict quality control. - Use a stable isotope-labeled internal standard. - Ensure thorough mixing and equilibration of samples. |
| Signal Suppression or Enhancement | Co-eluting matrix components interfering with ionization. | - Optimize the GC temperature program to improve separation of the analyte from interfering peaks. - Employ a more selective sample preparation technique (e.g., SPME with a specific fiber coating). - Use matrix-matched calibrants or the standard addition method. |
| Low Analyte Recovery | Inefficient extraction from the sample matrix; analyte degradation. | - Optimize the extraction parameters (e.g., SPME fiber type, extraction time and temperature). - Ensure the sample pH is optimal for analyte stability and extraction. - Check for analyte degradation by analyzing a freshly prepared standard. |
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound in Blood
This protocol provides a general framework. Optimization is required for specific instrumentation and sample characteristics.
-
Sample Preparation:
-
Collect whole blood in a heparinized tube.
-
In a 20 mL headspace vial, add 1 mL of whole blood.
-
Spike the sample with a known concentration of a suitable deuterated alkane internal standard (e.g., decane-d22).
-
Add 1 g of sodium chloride to increase the vapor pressure of the analyte.
-
Immediately seal the vial with a PTFE-lined septum.
-
-
Headspace Incubation and Injection:
-
Equilibrate the vial at 80°C for 30 minutes in the headspace autosampler.
-
Inject 1 mL of the headspace vapor into the GC-MS system.
-
-
GC-MS Parameters (Example):
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: 40°C (hold for 5 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Protocol 2: SPME-GC-MS Analysis of this compound in Breath
-
Sample Collection:
-
Collect exhaled breath in a Tedlar® bag or other suitable inert container.
-
-
SPME Extraction:
-
Expose a pre-conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane) to the breath sample for a fixed time (e.g., 30 minutes) at a controlled temperature.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes.
-
Use GC-MS parameters similar to the headspace method, with potential adjustments to the oven temperature program for optimal separation.
-
Data Presentation
Table 1: Example Matrix Effect Evaluation for this compound in Different Soil Types
| Soil Type | Matrix Effect (%)* | Relative Standard Deviation (%) |
| Sand | -5.2 | 3.1 |
| Clay | +15.8 | 8.5 |
| Loam | +8.3 | 5.7 |
*Calculated as: ((Response in Matrix - Response in Solvent) / Response in Solvent) x 100. Negative values indicate signal suppression, and positive values indicate signal enhancement.
Table 2: Commercially Available Deuterated Alkanes for Use as Internal Standards
| Compound | Supplier | Catalog Number |
| n-Decane-d22 | Cambridge Isotope Laboratories | DLM-133-1[11] |
| n-Heptadecane-d36 | Cambridge Isotope Laboratories | DLM-1342-PK[12] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for inaccurate quantification of this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. s4science.at [s4science.at]
- 6. Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple deuteration of alkanes synergistically-catalyzed by platinum and rhodium on carbon as a mixed catalytic system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ð-Decane (Dââ, 99%) - Cambridge Isotope Laboratories, DLM-133-1 [isotope.com]
- 12. ð-Heptadecane (Dââ, 98%) (5% related per-deuterated alkanes) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Support Center: Stability of 2,5-Dimethylnonane in Stored Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-dimethylnonane in biological samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
This compound is a branched-chain alkane. Like other volatile organic compounds (VOCs), its stability in stored biological samples can be a concern due to potential evaporation, degradation, or binding to sample components. Ensuring its stability is crucial for accurate and reproducible analytical results, particularly in biomarker discovery and toxicology studies. While specific degradation pathways for this compound in biological matrices are not extensively documented, general principles of alkane stability suggest they are relatively inert but can be susceptible to oxidative processes over long storage periods.[1][2]
Q2: What are the primary factors that can affect the stability of this compound in my samples?
Several factors can influence the stability of analytes in biological samples.[3] For a volatile compound like this compound, the most critical factors include:
-
Storage Temperature: Higher temperatures can lead to degradation and evaporation.
-
Storage Duration: The longer the storage period, the greater the potential for degradation or loss of the analyte.
-
Sample Matrix: The type of biological sample (e.g., blood, plasma, urine, tissue) can impact stability due to enzymatic activity or binding to proteins and lipids.
-
Container Type: The material of the storage container can affect stability, with some compounds adsorbing to plastic surfaces. Glass vials with appropriate caps are generally preferred for storing samples containing volatile organic compounds.[4][5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to analyte degradation and changes in sample integrity.[6]
Q3: What are the recommended storage conditions for biological samples containing this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in freshly collected samples. | Improper sample collection/handling: Analyte loss due to volatility during collection or transfer. | - Use appropriate collection tubes (e.g., glass, with minimal headspace).- Process samples quickly and keep them cool.- Ensure a tight seal on all containers. |
| Analytical method issue: Poor extraction efficiency or instrument sensitivity. | - Optimize the extraction method for volatile compounds (e.g., headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction with a volatile solvent).- Verify instrument performance with a pure standard of this compound. | |
| Decreasing concentrations of this compound over time in stored samples. | Evaporation: Improper sealing of storage vials or excessive headspace. | - Use high-quality vials with Teflon-lined caps.- Aliquot samples into smaller volumes to minimize headspace and avoid repeated freeze-thaw cycles. |
| Degradation: Suboptimal storage temperature or exposure to light/air. | - Store samples at -80°C for long-term storage.[7]- Protect samples from light by using amber vials or storing them in the dark. | |
| Adsorption: Analyte binding to the surface of plastic storage containers. | - Use glass or polypropylene vials, and test for recovery from different container types during method validation.[4][5] | |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling: Variations in collection, processing, or storage procedures. | - Standardize all pre-analytical procedures.- Ensure all samples are treated identically. |
| Matrix effects: Differences in the biological matrix between samples affecting extraction or ionization. | - Use an appropriate internal standard (e.g., a deuterated analog of this compound) to correct for matrix effects.- Perform matrix effect studies as part of method validation. |
Experimental Protocols
Protocol 1: Sample Collection and Handling for Volatile Analytes
-
Collection: Collect biological samples (e.g., whole blood, plasma, urine) using appropriate collection tubes (e.g., glass Vacutainers®).
-
Processing: Process samples as quickly as possible to minimize analyte loss. If plasma or serum is required, centrifuge the samples according to standard protocols, keeping the samples cool (e.g., on wet ice).
-
Aliquoting: Immediately after processing, aliquot the samples into pre-labeled, appropriate storage vials (e.g., amber glass vials with Teflon-lined screw caps). Fill the vials as much as possible to minimize headspace.
-
Storage: Immediately transfer the aliquoted samples to the designated storage temperature (e.g., -80°C).
Protocol 2: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Use a pooled sample of the biological matrix of interest, fortified with a known concentration of this compound.
-
Baseline Analysis: Analyze a set of aliquots immediately after preparation (zero freeze-thaw cycles) to establish the baseline concentration.
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours. Thaw the samples to room temperature and then refreeze them. Repeat this cycle for a predetermined number of cycles (e.g., 1, 3, and 5 cycles).
-
Analysis: After each designated freeze-thaw cycle, analyze a set of aliquots and compare the mean concentration of this compound to the baseline concentration. A change of >15% is often considered significant.[7]
Protocol 3: Assessment of Short-Term and Long-Term Stability
-
Sample Preparation: Prepare a set of fortified aliquots as described in the freeze-thaw stability protocol.
-
Storage: Store the aliquots at various temperatures relevant to laboratory procedures (e.g., room temperature, 4°C) for short-term stability assessment (e.g., 0, 4, 8, 24 hours). For long-term stability, store aliquots at the intended storage temperature (e.g., -20°C, -80°C) for extended periods (e.g., 1, 3, 6, 12 months).
-
Analysis: At each time point, retrieve a set of aliquots from each storage condition and analyze them.
-
Evaluation: Compare the mean concentration of this compound at each time point to the initial (time zero) concentration.
Data Presentation
Table 1: General Recommendations for Analyte Stability in Biological Samples
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C for long-term storage | Minimizes enzymatic degradation and chemical reactions.[7] |
| -20°C for medium-term storage | Generally acceptable for many analytes, but long-term stability should be verified.[3] | |
| 4°C for short-term storage (hours to days) | Slows down most degradation processes for a limited time.[3] | |
| Container Type | Glass with Teflon-lined caps | Inert surface minimizes adsorption of non-polar compounds.[4][5] |
| Freeze-Thaw Cycles | Minimize to ≤ 3 cycles | Repeated cycles can cause degradation of sensitive analytes and damage to sample integrity.[6] |
| Preservatives | Dependent on the analyte and matrix | Can inhibit enzymatic activity or microbial growth, but may interfere with analysis. |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. Origin of stability in branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ujpronline.com [ujpronline.com]
- 5. ujpronline.com [ujpronline.com]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of metabolite stability in dried blood spot stored at different temperatures and times - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing contamination in trace analysis of 2,5-Dimethylnonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 2,5-Dimethylnonane.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in the trace analysis of this compound?
A1: Contamination in the trace analysis of this compound, a volatile hydrocarbon, can originate from several sources. These can be broadly categorized as:
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Sample Preparation: Contamination can be introduced from solvents, glassware, plasticware, and the laboratory environment. Phthalates from plastic containers and hydrocarbon residues on glassware are common issues.[1]
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Gas Chromatography (GC) System: The GC system itself can be a significant source of contamination. Common sources within the GC include septum bleed, column bleed, dirty injection port liners, and contaminated carrier gas.[2] Fingerprints on clean parts can also introduce contaminants.[2]
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Mass Spectrometer (MS) System: Contamination originating from the MS detector can include air leaks, cleaning solvents, and oils from vacuum pumps (foreline and diffusion pumps).[2]
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Laboratory Environment: The laboratory air can contain volatile organic compounds (VOCs) from various sources, such as cleaning supplies, markers, and other experiments, which can be introduced into your sample.[3]
Q2: How can I prevent contamination of my samples during preparation?
A2: Preventing contamination during sample preparation is critical for accurate trace analysis. Key preventative measures include:
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High-Purity Reagents: Use high-purity solvents and reagents specifically rated for trace analysis to minimize the introduction of impurities.
-
Proper Glassware Cleaning: Implement a rigorous glassware cleaning protocol. This should include washing with a suitable detergent, rinsing with high-purity water, and then baking at a high temperature (e.g., 550°C for 4 hours) to remove any residual organic compounds.[4] For some applications, an acid wash may also be necessary.[4]
-
Avoid Plasticware: Whenever possible, avoid using plastic containers and pipette tips, as they can leach plasticizers like phthalates. If plastics are unavoidable, ensure they are made of inert materials and perform blank checks to assess potential leaching.
-
Clean Work Area: Prepare samples in a clean, dedicated area, preferably within a fume hood or a clean bench, to minimize exposure to airborne contaminants.
Q3: What is "septum bleed" and how can I minimize it?
A3: Septum bleed refers to the degradation of the silicone septum in the GC injection port at high temperatures, which releases siloxane compounds that can appear as peaks in your chromatogram. To minimize septum bleed:
-
Use High-Quality, Low-Bleed Septa: Select septa specifically designed for high-temperature applications and low bleed characteristics.
-
Proper Injector Temperature: Set the injector temperature high enough to ensure complete vaporization of your sample but not excessively high, as this accelerates septum degradation.
-
Regular Septum Replacement: Replace the septum regularly as part of your routine instrument maintenance. The frequency of replacement will depend on the number of injections and the injector temperature.
-
Use a Septum Purge: Most modern GCs have a septum purge flow that helps to vent contaminants from the septum away from the column. Ensure this feature is enabled and set to an appropriate flow rate.
Troubleshooting Guides
Issue 1: High Baseline Noise in the Chromatogram
A consistently high or noisy baseline can obscure small peaks and affect integration, leading to inaccurate quantification of this compound.
| Potential Cause | Troubleshooting Step |
| Contaminated Carrier Gas | Ensure you are using high-purity carrier gas (e.g., Helium 99.999%). Check that gas line traps for moisture, oxygen, and hydrocarbons are functional and have not expired. |
| Column Bleed | This occurs when the stationary phase of the column degrades. Condition the column according to the manufacturer's instructions. If the bleed remains high, the column may be old or damaged and require replacement. |
| Dirty GC System Components | A dirty injection port, liner, or detector can contribute to a high baseline. Perform routine maintenance, including cleaning the injection port and detector and replacing the liner. |
| Air Leak in the System | Air leaks can cause an elevated baseline and noise. Check for leaks at all fittings and connections using an electronic leak detector. Common leak points are the injection port, column fittings, and detector connections. |
Issue 2: Appearance of Ghost Peaks or Unexpected Peaks
Ghost peaks are peaks that appear in blank runs or are not part of the injected sample.
| Potential Cause | Troubleshooting Step |
| Carryover from Previous Injection | A highly concentrated previous sample can leave residue in the injection port or on the column. Inject a high-purity solvent blank one or more times to flush the system. If carryover persists, cleaning the injection port and trimming the front of the column may be necessary. |
| Contaminated Syringe | The autosampler or manual syringe may be contaminated. Clean the syringe thoroughly with an appropriate solvent or replace it. |
| Septum Bleed | As mentioned in the FAQs, septum degradation can introduce siloxane peaks. Replace the septum with a new, high-quality, low-bleed septum. |
| Contaminated Solvent or Reagents | The solvent used for sample dilution or blank injections may be contaminated. Run a blank using a fresh bottle of high-purity solvent. |
Quantitative Data Summary
The following table summarizes common contaminant ions observed in GC-MS analysis that could interfere with the trace analysis of this compound.
| m/z (mass-to-charge ratio) | Compound Class/Source | Potential Origin |
| 73, 147, 207, 281 | Siloxanes | Septum bleed, column bleed, glassware contamination |
| 149, 167, 279 | Phthalates (Plasticizers) | Plastic containers, tubing, gloves |
| Series of peaks 14 amu apart | Hydrocarbons | Pump oil, fingerprints, environmental contamination |
| 18, 28, 32, 44 | Air Components (Water, Nitrogen, Oxygen, Carbon Dioxide) | Air leak in the system |
| 43, 57, 71, 85 | Alkanes | General hydrocarbon contamination |
Table adapted from information on common GC-MS contaminants.[2]
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Hydrocarbon Trace Analysis
This protocol is designed to minimize organic contamination on glassware used for the trace analysis of this compound.
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Initial Wash: Manually wash all glassware with a laboratory-grade, phosphate-free detergent and hot water. Use a brush to scrub all surfaces.
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Rinse: Rinse the glassware thoroughly with tap water (at least 5 times) followed by a rinse with deionized water (at least 3 times).
-
Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or methanol to remove any residual organic materials. Perform this step in a fume hood.
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Drying: Place the glassware in a drying oven at 105-130°C until completely dry.
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Baking (Muffle Furnace): Transfer the dried glassware to a muffle furnace. Bake at 550°C for at least 4 hours to pyrolyze any remaining organic contaminants.[4]
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Cooling and Storage: Allow the glassware to cool completely in a clean, contaminant-free environment. Once cooled, immediately cover the openings with clean aluminum foil and store in a designated clean area.
Protocol 2: Sample Preparation using Headspace Analysis
Headspace analysis is a suitable technique for volatile compounds like this compound as it minimizes matrix effects by only introducing the vapor phase into the GC-MS.
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Sample Aliquoting: Using a clean, gas-tight syringe or a calibrated micropipette with a clean tip, transfer a precise volume of the liquid sample or a precise weight of the solid sample into a clean headspace vial.
-
Sealing: Immediately seal the vial with a clean, low-bleed septum and an aluminum cap.
-
Incubation: Place the sealed vial into the headspace autosampler's incubator. Heat the vial at a constant temperature (e.g., 80-120°C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds, including this compound, to equilibrate between the sample matrix and the headspace gas.
-
Injection: After incubation, a heated, gas-tight syringe on the autosampler will withdraw a specific volume of the headspace gas and inject it into the GC inlet.
-
Blank Analysis: Regularly analyze a blank sample (e.g., an empty vial or a vial with the sample matrix without the analyte) to check for contamination from the vials, septa, or the system itself.
Visualizations
Caption: Troubleshooting workflow for identifying the source of contamination.
Caption: High-level workflow for trace analysis of this compound.
References
Troubleshooting poor reproducibility in 2,5-Dimethylnonane measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in the measurement of 2,5-Dimethylnonane. The information is tailored for researchers, scientists, and drug development professionals utilizing gas chromatography (GC) based methods.
Troubleshooting Guides
Poor reproducibility in this compound measurements can manifest as variations in peak area, retention time, or peak shape across replicate injections or different sample batches. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Variability in Peak Area
Symptom: Relative standard deviation (%RSD) of the peak area for this compound exceeds acceptable limits (typically >15% for trace analysis).
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Injection Volume | Manual Injection: Ensure a consistent and rapid injection technique. Use a high-quality syringe and consider the solvent flush technique to minimize variability. Autosampler: Verify the autosampler's performance by running a series of standards. Check for air bubbles in the syringe and ensure the syringe is properly installed and not leaking. |
| Leaky Syringe or Septum | Inspect the syringe for any signs of wear or damage and replace if necessary. A leaking septum can lead to sample loss and poor reproducibility; establish a regular replacement schedule. |
| Inlet Issues | Contamination: A dirty inlet liner can lead to analyte degradation or adsorption. Regularly inspect and replace the inlet liner, especially when analyzing complex matrices. Temperature: Ensure the inlet temperature is optimal for the volatilization of this compound without causing thermal degradation. |
| Sample Preparation Variability | Inconsistent Extraction: If using a sample preparation technique like solid-phase microextraction (SPME) or liquid-liquid extraction (LLE), ensure that all parameters (e.g., extraction time, temperature, solvent volumes) are consistent across all samples. Analyte Loss: this compound is volatile and can be lost during sample preparation steps involving evaporation. Minimize sample exposure to the atmosphere and use appropriate sealing techniques. |
| Matrix Effects | The sample matrix can suppress or enhance the analyte signal.[1][2] Diluting the sample can mitigate matrix effects.[1][3] For complex matrices like blood, a 1:5 dilution may be necessary for compounds with boiling points between 100-150°C.[3] The use of matrix-matched standards is also recommended. |
Issue 2: Inconsistent Retention Times
Symptom: The retention time of the this compound peak shifts between injections.
| Potential Cause | Troubleshooting Steps & Solutions |
| Fluctuations in Carrier Gas Flow Rate | Check for leaks in the gas lines and connections. Verify that the gas pressure regulator is functioning correctly. Use an electronic leak detector for a thorough check. |
| Oven Temperature Instability | Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run. Check that the oven door seals correctly. |
| Column Issues | Contamination: Contamination at the head of the column can affect retention times. Trim a small portion (10-20 cm) from the front of the column. Improper Installation: Ensure the column is installed at the correct depth in both the inlet and the detector.[4] |
| Changes in Sample Matrix | Significant variations in the sample matrix can slightly alter retention times. Using an internal standard can help to correct for these shifts. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Symptom: The this compound peak is asymmetrical.
| Potential Cause | Troubleshooting Steps & Solutions |
| Active Sites in the System | Inlet Liner: Use a deactivated inlet liner to minimize interactions with the analyte. Column: The column itself may have active sites, especially if it is old or has been exposed to reactive compounds. Conditioning the column at a high temperature may help, but replacement may be necessary. |
| Improper Column Installation | An incorrect column installation depth can create dead volume, leading to peak tailing.[4] Ensure the column is installed according to the manufacturer's instructions. A poor column cut can also cause peak distortion.[4] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample or use a split injection to reduce the amount of analyte reaching the column. |
| Inlet Temperature Too Low | If the inlet temperature is too low, the sample may not vaporize completely and instantaneously, leading to broad or tailing peaks. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor reproducibility issues.
Caption: A logical workflow for diagnosing and resolving common reproducibility issues.
Frequently Asked Questions (FAQs)
Q1: What is a good internal standard for this compound analysis?
A1: An ideal internal standard should be chemically similar to the analyte but not present in the sample.[5][6] For branched alkanes like this compound, a deuterated analog would be the best choice if available. Alternatively, a non-native, structurally similar branched alkane with a slightly different retention time can be used. For example, a C10 or C12 branched alkane that is not expected to be in the samples could be a suitable option.
Q2: How can I minimize the loss of this compound during sample preparation?
A2: Due to its volatility, analyte loss is a significant concern. To minimize this:
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Work with chilled samples and solvents when possible.
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Minimize the headspace in sample vials.
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Ensure vials are tightly sealed with high-quality septa.
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Avoid or minimize heating steps. If heating is necessary for extraction, ensure the system is completely sealed.
-
If using a nitrogen evaporator to concentrate samples, do so gently and at a low temperature.
Q3: What type of GC column is best suited for this compound analysis?
A3: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is generally recommended for the analysis of alkanes. These columns provide good separation based on boiling point and are robust for a wide range of non-polar compounds.
Q4: How do I prepare my samples for headspace GC analysis of this compound?
A4: A general procedure for headspace GC sample preparation is as follows:
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Place a known amount of the sample (liquid or solid) into a headspace vial.
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Add a salting-out agent (e.g., sodium chloride) to aqueous samples to increase the volatility of the analyte.
-
Add the internal standard solution.
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Immediately seal the vial with a crimp cap.
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Incubate the vial at a specific temperature for a set amount of time to allow for equilibration of the analyte between the sample and the headspace.
-
Inject a known volume of the headspace into the GC.
Q5: What are typical acceptance criteria for reproducibility in this type of analysis?
A5: For routine quantitative analysis, a relative standard deviation (%RSD) of less than 15% for replicate measurements is often considered acceptable. For method validation, stricter criteria may be applied, such as an RSD of less than 10%.
Data Presentation
The following table summarizes expected performance data for a validated GC-MS method for the analysis of branched alkanes, which can be used as a benchmark for this compound measurements.
| Parameter | Expected Value | Description |
| Linearity (R²) | ≥ 0.995 | The correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Intra-day Precision (%RSD) | ≤ 15% | The precision of the method within a single day.[7] |
| Inter-day Precision (%RSD) | ≤ 20% | The precision of the method across different days.[7] |
| Accuracy (Recovery) | 80 - 120% | The closeness of the measured value to the true value.[7] |
Experimental Protocols
This section provides a detailed methodology for a typical headspace GC-MS analysis of this compound. This protocol should be optimized and validated for your specific instrumentation and sample matrix.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Method
1. Sample Preparation (Aqueous Matrix)
1.1. Pipette 5 mL of the aqueous sample into a 20 mL headspace vial. 1.2. Add 1.5 g of sodium chloride to the vial. 1.3. Spike the sample with an appropriate internal standard (e.g., a C10 or C12 branched alkane not present in the sample) at a known concentration. 1.4. Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap. 1.5. Gently vortex the vial for 30 seconds.
2. Headspace Parameters
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
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Syringe Temperature: 90°C
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Injection Volume: 1 mL (headspace)
3. GC-MS Parameters
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Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
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Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
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Inlet: Split/splitless injector at 250°C, operated in splitless mode for 1 minute
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Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 25°C/min, hold for 2 minutes
-
-
MS Transfer Line: 280°C
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Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
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Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan
-
SIM Ions for this compound (C11H24): m/z 43, 57, 71, 85 (These are characteristic fragment ions for branched alkanes and should be confirmed with a standard).
-
4. Calibration
Prepare a series of calibration standards in the same matrix as the samples, ranging from the limit of quantification (LOQ) to the upper limit of the expected concentration range. Process the calibration standards in the same manner as the samples.
5. Data Analysis
Integrate the peak areas for this compound and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the analysis of this compound using HS-GC-MS.
References
- 1. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Choosing an Internal Standard [restek.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Mass Spectral Analysis of 2,5-Dimethylnonane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing mass spectrometry to identify 2,5-Dimethylnonane.
Mass Spectral Data of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (the peak representing the intact molecule) is often very weak or entirely absent in the spectra of branched alkanes like this one. The table below summarizes the prominent peaks observed in the mass spectrum of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 100 | [C₃H₇]⁺ |
| 57 | 85 | [C₄H₉]⁺ |
| 71 | 45 | [C₅H₁₁]⁺ |
| 85 | 30 | [C₆H₁₃]⁺ |
| 113 | 10 | [C₈H₁₇]⁺ |
| 156 | <1 | [C₁₁H₂₄]⁺ (Molecular Ion) |
Experimental Protocols
A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Objective: To acquire the electron ionization (EI) mass spectrum of this compound for identification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: 5% Phenyl Methyl Siloxane (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
Reagents and Materials:
-
This compound standard
-
High-purity helium (carrier gas)
-
Volatile solvent (e.g., hexane or dichloromethane) for sample dilution
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent. A typical concentration is 1-10 ppm.
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio of 50:1 is a good starting point)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
-
MS Method:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 35 to 200
-
Solvent Delay: Set a solvent delay to prevent the mass spectrometer from acquiring data while the solvent is eluting (typically 2-3 minutes).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Compare the acquired spectrum with a reference spectrum from a library (e.g., NIST) to confirm the identification.
-
Troubleshooting and FAQs
Q1: Why is the molecular ion peak (m/z 156) for this compound absent or very weak in my EI mass spectrum?
This is a common observation for branched alkanes.[1] Under standard 70 eV electron ionization, the energy imparted to the molecule is high, leading to extensive fragmentation. Branched alkanes, in particular, readily fragment at the branching points to form more stable secondary and tertiary carbocations.[1] This rapid fragmentation means that very few intact molecular ions reach the detector.
Q2: The base peak in my spectrum is at m/z 43. What does this fragment represent?
The base peak at m/z 43 corresponds to the isopropyl cation ([C₃H₇]⁺). This is a highly stable secondary carbocation formed by cleavage at the C2-C3 or C4-C5 bond of the this compound backbone. The high relative abundance of this peak is a strong indicator of a methyl branch at the second carbon of a chain.
Q3: I am seeing significant peaks at m/z 57, 71, and 85. What are these?
These are all characteristic alkyl fragment ions.
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m/z 57: Corresponds to a butyl cation ([C₄H₉]⁺), often a t-butyl cation if a quaternary carbon is present, or a sec-butyl cation from cleavage at a branch point.
-
m/z 71: Represents a pentyl cation ([C₅H₁₁]⁺).
-
m/z 85: Corresponds to a hexyl cation ([C₆H₁₃]⁺).
The presence of a series of peaks separated by 14 mass units (CH₂) is characteristic of alkane fragmentation.
Q4: How can I confirm the molecular weight of this compound if the molecular ion is not visible?
If the molecular weight needs to be confirmed, using a "soft" ionization technique is recommended. Chemical Ionization (CI) is a good alternative. In CI, a reagent gas (like methane or ammonia) is used to gently protonate the analyte, forming a stable quasi-molecular ion ([M+H]⁺), which would be observed at m/z 157 for this compound. This ion is much more stable and will be readily detected.
Q5: My chromatogram shows poor peak shape or tailing for this compound. What could be the cause?
Poor peak shape can be caused by several factors:
-
Injector Issues: The injector temperature may be too low for complete volatilization of the analyte. Ensure the injector is set to an appropriate temperature (e.g., 250 °C).
-
Column Contamination: The GC column may be contaminated with non-volatile residues. Baking out the column at a high temperature (within its specified limits) can help.
-
Column Degradation: The stationary phase of the column may be degraded. If baking out does not resolve the issue, the column may need to be replaced.
-
Active Sites: There may be active sites in the injector liner or the column that are interacting with the analyte. Using a deactivated liner can help.
Visualizations
Below are diagrams illustrating the fragmentation pathway of this compound and a typical experimental workflow.
References
Selection of appropriate SPME fiber for 2,5-Dimethylnonane extraction
This technical support center provides guidance on the selection of appropriate Solid Phase Microextraction (SPME) fibers and troubleshooting for the extraction of 2,5-Dimethylnonane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended SPME fiber for extracting this compound?
A1: For the extraction of this compound, a non-polar SPME fiber is recommended due to the non-polar nature of this branched alkane. The most suitable stationary phase is Polydimethylsiloxane (PDMS) . Given that this compound is a semi-volatile compound (molecular weight: 156.31 g/mol ), a thinner film thickness is generally preferred to ensure efficient thermal desorption from the fiber.[1][2]
Q2: Which PDMS film thickness should I choose?
A2: For semi-volatile compounds like this compound, 30 µm or 7 µm PDMS fibers are often more effective than the thicker 100 µm films.[2] Thinner films allow for faster diffusion of the analyte into and out of the coating, which can lead to better recovery and sharper chromatographic peaks. The choice between 30 µm and 7 µm may depend on the concentration of the analyte and the complexity of the sample matrix.
Q3: Should I use headspace or direct immersion SPME for this compound?
A3: Headspace SPME (HS-SPME) is generally the preferred method for volatile and semi-volatile compounds in complex matrices (e.g., soil, water with non-volatile interferences).[3] This technique minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifespan and reduce contamination of the GC system. For cleaner sample matrices like air or clear water, direct immersion may also be a viable option.
Q4: What are the key parameters to optimize for the SPME extraction of this compound?
A4: The critical parameters to optimize for quantitative analysis include:
-
Extraction Time: This needs to be sufficient to allow for equilibrium or near-equilibrium between the sample, headspace, and the fiber coating.[4]
-
Extraction Temperature: Increasing the temperature can enhance the partitioning of semi-volatile compounds into the headspace, but excessive heat can negatively impact the fiber's stability and the extraction equilibrium.[5]
-
Agitation: Stirring or shaking the sample can accelerate the mass transfer of the analyte to the headspace and the fiber, reducing the time needed to reach equilibrium.[6]
-
Salt Addition: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength of the solution, which "salts out" the non-polar analyte into the headspace, thereby improving extraction efficiency.
Quantitative Data on SPME Fiber Performance for Non-Polar Compounds
| Fiber Type | Analyte Class | Key Findings |
| 100 µm PDMS | Petroleum Hydrocarbons | Effective for a wide range of hydrocarbons (C3-C12).[1] |
| 7 µm PDMS | Polycyclic Aromatic Hydrocarbons (PAHs) | Showed good linearity and low detection limits for higher molecular weight PAHs.[2] |
| PDMS/DVB | Volatile Organic Compounds (VOCs) | Generally provides good sensitivity for a broad range of volatile and semi-volatile compounds.[7] |
| DVB/CAR/PDMS | Volatile and Semi-volatile Compounds | Offers a wide range of applicability for compounds with varying polarities and molecular weights.[8] |
Note: The optimal fiber can vary depending on the specific sample matrix and analytical objectives. It is always recommended to perform a preliminary study to select the best fiber for your application.
Experimental Protocol: Headspace SPME-GC-MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound. Optimization of specific parameters is recommended for new sample matrices.
1. Sample Preparation:
- Place a known amount of the sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a headspace vial (e.g., 20 mL).
- For aqueous samples, consider adding a known amount of NaCl (e.g., to achieve 25-30% w/v) to enhance extraction.
- Seal the vial with a PTFE-faced silicone septum.
2. SPME Headspace Extraction:
- Place the vial in a heating block or autosampler agitator set to the desired extraction temperature (start with a range of 60-90°C).[1]
- Equilibrate the sample at the set temperature for a defined period (e.g., 5-15 minutes) with agitation.
- Expose the pre-conditioned SPME fiber (e.g., 30 µm PDMS) to the headspace of the vial for a set extraction time (e.g., 15-45 minutes) with continued agitation.[1]
3. GC-MS Analysis:
- After extraction, immediately transfer the SPME fiber to the heated injection port of the gas chromatograph.
- Injector Temperature: 250-280°C (ensure it is high enough for efficient desorption without degrading the fiber).
- Injection Mode: Splitless for a duration of 2-5 minutes to ensure complete transfer of the analyte to the column.
- Column: A non-polar capillary column (e.g., HP-5MS, DB-1MS) is suitable for hydrocarbon analysis.[1][9]
- Oven Temperature Program:
- Initial temperature: 40-60°C, hold for 2-5 minutes.
- Ramp: 5-10°C/min to 250-280°C.
- Final hold: 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
4. Fiber Conditioning:
- Before the first use and after each injection, condition the SPME fiber in the GC injection port at the manufacturer's recommended temperature for that specific fiber to remove any contaminants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | Inappropriate fiber choice. | For the non-polar this compound, ensure you are using a non-polar fiber like PDMS. |
| Insufficient extraction time or temperature. | Optimize extraction time and temperature to ensure the analyte partitions effectively into the headspace and onto the fiber.[8] | |
| Inefficient desorption. | Increase the injector temperature or desorption time. Ensure the fiber is fully inserted into the hottest zone of the inlet. | |
| Analyte loss on glassware. | For quantitative analysis, consider using silanized glassware to prevent adsorption of hydrocarbons.[2] | |
| Poor Reproducibility (High %RSD) | Inconsistent extraction time, temperature, or agitation. | For manual extractions, be meticulous with timing and temperature control. For automated systems, ensure consistent vial positioning and agitation speed. |
| Inconsistent sample volume or headspace volume. | Maintain a consistent sample-to-headspace volume ratio across all samples and standards.[5] | |
| Fiber degradation or contamination. | Regularly inspect the fiber for damage. Condition the fiber properly between injections. If carryover is suspected, bake the fiber for a longer duration at a safe temperature. | |
| Ghost Peaks or Contamination | Septum bleed. | Use high-quality, low-bleed septa. Consider using a pre-drilled septum or a septum-less injector system.[1] |
| Contaminated sample vials or caps. | Use pre-cleaned vials and bake septa before use. | |
| Carryover from a previous injection. | Increase the fiber conditioning time and/or temperature. Run a blank analysis to confirm the source of contamination. | |
| Bent or Broken Fibers | Improper needle penetration of the vial septum. | Ensure the needle is sharp and penetrates the septum smoothly. For manual injections, support the needle during insertion. |
| Misalignment in the autosampler. | Regularly check the alignment of the autosampler's syringe with the vial and the injection port. |
SPME Workflow and Logic Diagram
SPME method development workflow for this compound analysis.
References
- 1. ukm.my [ukm.my]
- 2. Quantitative analysis of fuel-related hydrocarbons in surface water and wastewater samples by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. netjournals.org [netjournals.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. iltusa.com [iltusa.com]
- 7. Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]
- 8. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ect-journal.kz [ect-journal.kz]
Calibration strategies for accurate quantification of 2,5-Dimethylnonane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of 2,5-Dimethylnonane. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound?
A1: The primary challenges in the quantification of this compound, a volatile branched alkane, include its potential for co-elution with other structural isomers, susceptibility to matrix effects in complex samples, and issues related to its volatility which can affect sample preparation and injection reproducibility. Careful method development, including the selection of an appropriate chromatographic column and optimization of GC parameters, is crucial to address these challenges.
Q2: Which calibration strategy is best suited for this compound analysis?
A2: The optimal calibration strategy depends on the sample matrix and the desired level of accuracy.
-
External Standard Calibration is the simplest method but is highly susceptible to matrix effects and variations in injection volume. It is best suited for simple and clean matrices.
-
Internal Standard Calibration is often the preferred method for complex matrices as it effectively compensates for variations in sample preparation, injection volume, and instrument response. The key is to select a suitable internal standard that is chemically similar to this compound but does not co-elute with any sample components.
-
Standard Addition is the most effective method for overcoming significant matrix effects, as the calibration standards are prepared directly in the sample matrix. However, this method is more labor-intensive and requires a larger sample volume.
Q3: How do I select an appropriate internal standard for this compound analysis?
A3: An ideal internal standard for this compound should be a compound that is not naturally present in the sample, is chemically similar (e.g., another branched alkane), has a similar boiling point and chromatographic behavior, and is well-resolved from this compound and other sample components.[1][2][3] Deuterated analogs of similar alkanes are often excellent choices for GC-MS analysis as they have nearly identical chemical properties but can be distinguished by their mass-to-charge ratio.[1] For example, a deuterated decane or undecane could be a suitable option.
Q4: What are "matrix effects" and how can they impact my results?
A4: Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix.[4] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[4] Matrix effects are particularly problematic in complex biological or environmental samples. Employing techniques like internal standard calibration or standard addition can help to mitigate these effects.[1][2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: The chromatographic peak for this compound is asymmetrical, with a tail or a front.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Deactivate the injector liner with a suitable reagent. - Use a liner with glass wool to trap non-volatile residues. - Trim the first few centimeters of the analytical column to remove active sites. |
| Column Overload | - Dilute the sample. - Decrease the injection volume. |
| Inappropriate Injection Temperature | - Optimize the injector temperature. Too low a temperature can cause slow vaporization, while too high a temperature can cause degradation of the analyte or column. |
| Condensation in the Transfer Line | - Ensure the transfer line temperature to the mass spectrometer is maintained at an appropriate temperature to prevent condensation. |
Issue 2: Co-elution with Isomers
-
Symptom: A single chromatographic peak appears to contain this compound and one or more of its isomers (e.g., 2,4-Dimethylnonane, 3,6-Dimethylnonane).
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | - Optimize the GC oven temperature program: Use a slower temperature ramp rate to improve separation.[5] - Select a more appropriate column: A longer column or a column with a different stationary phase (e.g., a more polar phase) may provide better selectivity for branched alkane isomers.[5] |
| Inadequate Data Analysis | - Use Deconvolution Software: Advanced mass spectral deconvolution software can help to separate the mass spectra of co-eluting compounds. - Select Unique Quantifier and Qualifier Ions: Carefully examine the mass spectra of the isomers to identify unique fragment ions that can be used for quantification and confirmation. |
Experimental Protocols
Protocol 1: External Standard Calibration for this compound in a Simple Matrix
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or hexane) at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with a non-polar capillary column (e.g., DB-5ms).
-
Optimize the GC oven temperature program to ensure good separation and peak shape. A typical program might be: initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard and the samples.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (key ions: m/z 43, 57, 71, 85, 113).
-
Integrate the peak area of the quantifier ion for each standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Internal Standard Calibration for this compound in a Complex Matrix (e.g., Biological Fluid)
-
Preparation of Internal Standard and Calibration Standards:
-
Select a suitable internal standard (IS), for example, deuterated undecane (Undecane-d24).
-
Prepare a stock solution of the IS at a concentration of 100 µg/mL.
-
Prepare a stock solution of this compound at 1000 µg/mL.
-
Prepare a series of calibration standards containing a constant concentration of the IS (e.g., 1 µg/mL) and varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
-
Sample Preparation:
-
To a known volume of the sample (e.g., 1 mL), add a precise volume of the IS stock solution to achieve the same final IS concentration as in the calibration standards.
-
Perform a suitable extraction procedure (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction) to isolate the volatile compounds.
-
-
GC-MS Analysis:
-
Analyze the prepared standards and samples using the optimized GC-MS method as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS).
-
Average the RF values across the calibration standards.
-
Calculate the concentration of this compound in the samples using the formula: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / Average_RF).
-
Quantitative Data Summary
The following tables provide illustrative quantitative data for the calibration of this compound using external and internal standard methods. The concentration values are hypothetical and intended to demonstrate the data structure. Actual concentrations will vary depending on the sample type and analytical conditions.
Table 1: External Standard Calibration Data (Illustrative)
| Standard Level | Concentration (µg/mL) | Peak Area |
| 1 | 0.1 | 15,234 |
| 2 | 0.5 | 78,945 |
| 3 | 1.0 | 155,678 |
| 4 | 5.0 | 765,432 |
| 5 | 10.0 | 1,532,890 |
| Sample 1 | Unknown | 254,321 |
| Sample 2 | Unknown | 654,789 |
Table 2: Internal Standard Calibration Data (Illustrative) Internal Standard: Undecane-d24 at 1.0 µg/mL
| Standard Level | Analyte Conc. (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 0.1 | 14,987 | 105,678 | 0.142 |
| 2 | 0.5 | 76,543 | 103,456 | 0.740 |
| 3 | 1.0 | 152,345 | 106,123 | 1.436 |
| 4 | 5.0 | 754,321 | 104,789 | 7.198 |
| 5 | 10.0 | 1,510,987 | 105,234 | 14.358 |
| Sample 1 | Unknown | 249,876 | 104,567 | 2.389 |
| Sample 2 | Unknown | 645,321 | 105,987 | 6.089 |
Signaling Pathways and Workflows
References
- 1. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
Validation & Comparative
The Untapped Potential of Volatile Organic Compounds in Oncology: A Comparative Analysis of 2,5-Dimethylnonane
A Paradigm Shift in Cancer Detection: The Promise of Volatile Organic Compounds
The early detection of cancer remains a cornerstone of effective treatment and improved patient outcomes. In the relentless pursuit of non-invasive and highly accurate diagnostic tools, researchers are increasingly turning their attention to the complex world of metabolomics. Within this field, the analysis of volatile organic compounds (VOCs) has emerged as a particularly promising frontier.[1][2][3] These carbon-based chemicals, present in exhaled breath, urine, and other bodily fluids, are the byproducts of metabolic processes within the body.[4][5] Crucially, neoplastic processes can trigger distinct alterations in these metabolic pathways, leading to the production of unique VOC signatures that can serve as potential cancer biomarkers.[3]
One such VOC that has been identified in the vast chemical landscape of human biospecimens is 2,5-Dimethylnonane. While the direct validation of this compound as a standalone cancer biomarker is not yet extensively documented in peer-reviewed literature, its identity as a VOC places it within a class of compounds under intense investigation for their diagnostic potential. This guide will provide a comparative overview of the validation approach for a hypothetical VOC biomarker like this compound, contrasting it with established cancer biomarkers and outlining the rigorous experimental methodologies required for clinical validation.
Comparative Analysis: VOCs vs. Traditional Cancer Biomarkers
To understand the potential advantages and current limitations of using a VOC like this compound as a cancer biomarker, it is essential to compare it with established biomarkers. The following table summarizes key performance indicators and characteristics.
| Feature | Volatile Organic Compounds (e.g., this compound) | Established Protein Biomarkers (e.g., PSA, CA-125) | Circulating Tumor DNA (ctDNA) |
| Sample Type | Exhaled Breath, Urine, Blood, Feces, Skin Secretions[1] | Blood (Serum/Plasma) | Blood (Plasma) |
| Invasiveness | Non-invasive to minimally invasive | Minimally invasive (venipuncture) | Minimally invasive (venipuncture) |
| Potential for Early Detection | High, as metabolic changes can precede clinical symptoms[2][3] | Variable, often elevated in later stages | High, can detect tumor-specific mutations |
| Tumor Specificity | Potentially high, unique VOC profiles may be associated with specific cancers[4] | Often low, can be elevated in benign conditions | High, mutations are specific to the tumor |
| Current Clinical Validation | Largely in research and discovery phase | Widely validated and used in clinical practice | Rapidly evolving with increasing clinical applications |
| Analytical Platforms | Gas Chromatography-Mass Spectrometry (GC-MS), Electronic Noses (eNoses)[6] | Immunoassays (e.g., ELISA) | Next-Generation Sequencing (NGS), PCR |
The Path to Validation: A Rigorous Experimental Framework
The journey of any potential biomarker from initial discovery to clinical application is a multi-stage process that demands rigorous scientific validation.[7][8] The following sections detail the key experimental protocols that would be necessary to validate this compound or any novel VOC as a cancer biomarker.
Phase 1: Discovery and Identification
The initial step involves the identification of VOCs that are differentially expressed between cancer patients and healthy controls.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Collection: Collect breath or urine samples from a cohort of cancer patients (e.g., lung cancer) and a matched cohort of healthy individuals. Strict protocols for sample collection and storage are crucial to minimize contamination.
-
VOC Extraction (HS-SPME):
-
A sample (e.g., 5 mL of urine) is placed in a sealed vial.
-
The vial is heated to a specific temperature (e.g., 60°C) to encourage the volatilization of compounds into the headspace.
-
An SPME fiber coated with a specific stationary phase is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the VOCs.
-
-
VOC Separation and Identification (GC-MS):
-
The SPME fiber is inserted into the injection port of a gas chromatograph, where the adsorbed VOCs are thermally desorbed.
-
The VOCs are separated based on their boiling points and interaction with the GC column.
-
The separated compounds then enter the mass spectrometer, which ionizes and fragments them, generating a unique mass spectrum for each compound.
-
The mass spectrum of this compound would be compared against a spectral library (e.g., NIST) for positive identification.
-
Figure 1. A simplified workflow for the discovery of VOC cancer biomarkers.
Phase 2: Analytical Validation
This phase focuses on ensuring the reliability and reproducibility of the analytical method used to measure the biomarker.
Experimental Protocol: Method Validation for Quantification of this compound
This would involve a series of experiments to determine:
-
Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Selectivity: Ensuring the method can differentiate this compound from other compounds in the sample matrix.
-
Stability: Evaluating the stability of this compound in the biological matrix under different storage conditions.
Phase 3: Clinical Validation and Utility
The final and most critical phase involves evaluating the biomarker's performance in a clinical setting to diagnose or predict a specific cancerous condition.[8]
Experimental Protocol: Case-Control and Prospective Cohort Studies
-
Large-Scale Case-Control Study:
-
Recruit a large and diverse cohort of patients with the specific cancer of interest and a matched control group of healthy individuals.
-
Analyze samples for the presence and concentration of this compound using the validated analytical method.
-
Calculate key diagnostic performance metrics:
-
Sensitivity: The ability of the test to correctly identify those with the disease.
-
Specificity: The ability of the test to correctly identify those without the disease.
-
Positive Predictive Value (PPV): The probability that a subject with a positive test result actually has the disease.
-
Negative Predictive Value (NPV): The probability that a subject with a negative test result is truly disease-free.
-
Receiver Operating Characteristic (ROC) Curve Analysis: To determine the optimal cut-off value for the biomarker concentration.
-
-
-
Prospective Cohort Study:
-
Follow a large cohort of individuals over time, collecting samples periodically.
-
Monitor for the development of cancer and analyze the corresponding samples to determine if elevated levels of this compound can predict the onset of disease.
-
Figure 2. The sequential pathway for cancer biomarker validation.
The Future of VOCs in Oncology
While the specific validation of this compound as a cancer biomarker is still in its infancy, the broader field of VOC analysis holds immense promise for the future of cancer diagnostics. The non-invasive nature of sample collection, coupled with the potential for early detection, makes VOCs an attractive alternative and a potential complementary tool to existing methods.[3][5] However, significant challenges remain, including the standardization of sample collection and analytical methods, and the need for large-scale clinical trials to validate the clinical utility of these promising biomarkers. As research continues to unravel the complex interplay between metabolism and cancer, the analysis of VOCs like this compound may one day become a routine part of the clinical toolkit for early cancer detection and monitoring.
References
- 1. Digging deeper into volatile organic compounds associated with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing volatile organic compound biomarkers for early cancer detection: molecular to nanotechnology-based approaches - Nanoscale (RSC Publishing) DOI:10.1039/D5NR01714A [pubs.rsc.org]
- 3. Volatile organic compounds: A promising new frontier for cancer screening [accscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Potential urinary volatile organic compounds as screening markers in cancer – a review [frontiersin.org]
- 6. Non-Invasive Detection of Tumors by Volatile Organic Compounds in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of biomarkers to predict response to immunotherapy in cancer: Volume II — clinical validation and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2,5-Dimethylnonane and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 2,5-Dimethylnonane and its structural isomers. While research specifically isolating the bioactivity of this compound is limited, this document synthesizes findings from closely related dimethylalkanes to illustrate the critical role that isomeric structure plays in biological function, particularly in the realm of chemical ecology. The primary focus is on their role as semiochemicals, with additional context on potential cytotoxicity.
Introduction to Dimethylalkanes and Structural Isomerism
This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. Its structural isomers, such as 2,4-Dimethylnonane or 3,7-Dimethylnonane, share the same molecular formula but differ in the arrangement of the methyl groups along the nonane backbone. This seemingly subtle difference in structure can lead to profound changes in their biological activity. In insects, for example, the precise geometry of a molecule is often crucial for it to be recognized by specific olfactory receptors, thereby triggering a behavioral response.
Comparative Biological Activity: A Case Study in Insect Pheromones
Direct comparative studies on the biological activity of various dimethylnonane isomers are not extensively available in public literature. However, research on other methyl-branched alkanes provides a clear and compelling illustration of the principle of structural specificity. A key study on the parasitic wasp, Lariophagus distinguendus, demonstrates that the position of a methyl group on a long-chain alkane is critical for its function as a contact sex pheromone.[1][2][3]
In L. distinguendus, 3-methylheptacosane (3-MeC27) is a key component of the female and young male contact sex pheromone, eliciting a specific wing-fanning courtship behavior from mature males.[1][2][3] To test the importance of the methyl group's position, researchers applied synthetic, structurally related isomers to "unattractive" aged male dummies that had lost the natural pheromone. The results, summarized in the table below, highlight the remarkable specificity of the insect's chemoreceptors.
Data Presentation: Comparative Pheromonal Activity of Methyl-Branched Alkanes
| Compound | Structure | Target Insect Species | Bioassay Type | Behavioral Response (Wing-fanning Duration) | Conclusion on Bioactivity |
| 3-Methylheptacosane (3-MeC27) | Methyl group at position 3 of a C27 chain | Lariophagus distinguendus | Behavioral Assay on Dummy | Active (Significantly restored) | Key component of the natural contact sex pheromone.[1][2][3] |
| 2-Methylheptacosane (2-MeC27) | Isomer: Methyl group at position 2 | Lariophagus distinguendus | Behavioral Assay on Dummy | Inactive (No significant response) | A shift of one carbon position abolishes the pheromonal activity.[1][2] |
| 5-Methylheptacosane (5-MeC27) | Isomer: Methyl group at position 5 | Lariophagus distinguendus | Behavioral Assay on Dummy | Inactive (No significant response) | A shift of two carbon positions abolishes the pheromonal activity.[1][2] |
| n-Heptacosane (n-C27) | Isomer: Straight-chain alkane | Lariophagus distinguendus | Behavioral Assay on Dummy | Inactive (No significant response) | The methyl branch is essential for bioactivity.[1][2] |
| 3-Methylpentacosane (3-MeC25) | Homologue: Shorter chain length (C25) | Lariophagus distinguendus | Behavioral Assay on Dummy | Inactive (No significant response) | The correct chain length is crucial for receptor binding and activity.[1][2] |
| 3-Methylnonacosane (3-MeC29) | Homologue: Longer chain length (C29) | Lariophagus distinguendus | Behavioral Assay on Dummy | Inactive (No significant response) | The correct chain length is crucial for receptor binding and activity.[1][2] |
This study on Lariophagus distinguendus strongly suggests that the biological activity of dimethylalkanes like this compound is highly dependent on the precise positioning of the methyl groups. An insect species that utilizes this compound as a semiochemical would likely not respond, or respond very differently, to its structural isomers such as 2,4-Dimethylnonane or 3,6-Dimethylnonane. This specificity is fundamental to the evolution of chemical communication, ensuring that signals are directed to and correctly interpreted by the intended recipient.
Broader Biological Activities: Cytotoxicity
Beyond their role as semiochemicals, branched-chain alkanes are also investigated for other biological effects, including cytotoxicity. While specific comparative data for this compound and its isomers is scarce, the general cytotoxicity of hydrocarbons can be assessed using standard in vitro assays. Long-chain alkanes are generally considered to have low acute toxicity. However, their hydrophobic nature can lead to accumulation in lipid-rich tissues.
The potential cytotoxic effects of these compounds on various cell lines can be quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates a higher cytotoxic potency.
Data Presentation: Hypothetical Comparative Cytotoxicity of Dimethylnonane Isomers
This table is a template for presenting data. Currently, specific IC₅₀ values for the listed isomers are not available in the public domain.
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| This compound | e.g., A549 | MTT Assay | Not Available |
| 2,4-Dimethylnonane | e.g., A549 | MTT Assay | Not Available |
| 3,5-Dimethylnonane | e.g., A549 | MTT Assay | Not Available |
| 4,4-Dimethylnonane | e.g., A549 | MTT Assay | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to assessing the biological activity of dimethylalkanes.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
This technique is used to identify which volatile compounds in a mixture are detected by an insect's antenna.
-
Sample Preparation:
-
Solvent Extraction: Pheromone glands are dissected and immersed in a small volume (e.g., 10-50 µL) of a high-purity solvent like hexane. The extract can be concentrated under a gentle stream of nitrogen.
-
Solid-Phase Microextraction (SPME): A SPME fiber is exposed to the headspace of a pheromone source (e.g., a calling insect in a sealed chamber). The adsorbed volatiles are then thermally desorbed in the GC injector.
-
-
Instrumentation:
-
A gas chromatograph (GC) is used to separate the components of the chemical mixture.
-
The column effluent is split. One part goes to a standard detector (like a Flame Ionization Detector - FID), and the other part is delivered to the insect antenna preparation.
-
An excised insect antenna is mounted between two electrodes filled with a saline solution. These electrodes record the electrical potential of the antenna.
-
-
Procedure:
-
The sample extract is injected into the GC.
-
As compounds elute from the GC column, they are simultaneously detected by the FID and passed over the antenna.
-
The FID produces a chromatogram of all separated compounds.
-
When a biologically active compound reaches the antenna, it causes a depolarization of the antennal neurons, which is recorded as a voltage change (the EAD signal).
-
By aligning the FID chromatogram with the EAD recording, the specific compounds that elicit an antennal response can be identified.
-
Behavioral Bioassay (Y-tube Olfactometer)
This assay is used to determine if a chemical acts as an attractant or repellent to an insect.
-
Apparatus: A Y-shaped glass or plastic tube. Purified and humidified air is passed through each arm of the Y-tube.
-
Procedure:
-
The test compound (e.g., this compound) dissolved in a solvent is applied to a filter paper and placed in one arm of the olfactometer. A solvent-only control is placed in the other arm.
-
A single insect is released at the base of the Y-tube.
-
The insect's choice of which arm to enter and the time spent in each arm are recorded over a set period.
-
The experiment is repeated with multiple insects to obtain statistically significant data.
-
A significant preference for the arm containing the test compound indicates attraction, while a significant avoidance indicates repulsion.
-
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and the cytotoxic effects of a compound.
-
Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow, typically for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its isomers) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (such as dimethyl sulfoxide - DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values of the treated cells are compared to those of untreated control cells to determine the percentage of cell viability. The IC₅₀ value is then calculated, representing the concentration of the compound that inhibits cell viability by 50%.
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
References
For Researchers, Scientists, and Drug Development Professionals
The specificity of insect olfactory receptors (ORs) is a critical determinant of their behavioral responses to chemical cues in their environment. Understanding the cross-reactivity of these receptors to various odorants, such as the branched-chain alkane 2,5-Dimethylnonane, is essential for the development of novel insect control strategies and for advancing our fundamental knowledge of chemosensation. This guide provides a comparative overview of the responses of insect olfactory receptors to this compound and related hydrocarbon compounds, supported by experimental data and detailed methodologies.
Data Presentation: Receptor Response to Cuticular Hydrocarbons
The following table summarizes the response of several olfactory receptors from the Indian jumping ant, Harpegnathos saltator (HsOr), to a variety of linear and branched-chain alkanes. This data is extracted from studies utilizing heterologous expression of these receptors in Drosophila melanogaster olfactory sensory neurons (the "empty neuron" system) followed by single-sensillum recording (SSR). The responses are presented as the change in firing rate (spikes per second) from the baseline upon stimulation with the respective compounds. While direct data for this compound was not available in the referenced literature, the responses to structurally similar dimethylalkanes and other branched hydrocarbons provide valuable insights into potential cross-reactivity.
| Olfactory Receptor | Ligand | Chemical Class | Response (Δ spikes/s) | Reference |
| HsOr263 | 9-Nonacosanone (9-C29) | n-alkane | ~40 | Pask et al., 2017 |
| 9-Heptacosanone (9-C27) | n-alkane | ~25 | Pask et al., 2017 | |
| 11-Nonacosanone (11-C29) | n-alkane | ~20 | Pask et al., 2017 | |
| Gamergate Extract | CHC Mixture | Strong | Pask et al., 2017 | |
| HsOr271 | 3-methyl C27 | Branched alkane | Strong | Pask et al., 2017 |
| 9-Heptacosanone (9-C27) | n-alkane | No significant response | Pask et al., 2017 | |
| HsOr236 | n-Dotriacontane (C32) | n-alkane | >40 | Slone et al., 2017[1] |
| n-Hexatriacontane (C36) | n-alkane | >40 | Slone et al., 2017[1] | |
| HsOr183 | 2,3,5,6-tetramethylpyrazine | Pyrazine | Strong | Slone et al., 2017[1] |
| HsOr209 | 2,3-butanedione | Ketone | Strong | Slone et al., 2017[1] |
Key Observations: The data indicates that some receptors, like HsOr263, exhibit broader tuning by responding to a range of n-alkanes, while others, such as HsOr271, are more narrowly tuned to specific branched alkanes.[2] This suggests a combinatorial coding mechanism for the perception of complex cuticular hydrocarbon profiles.[2] The strong response of HsOr271 to a 3-methyl branched alkane suggests that receptors responsive to dimethyl-branched alkanes like this compound are likely present in the insect's olfactory system.
Experimental Protocols
The functional characterization of insect olfactory receptors and the determination of their cross-reactivity profiles are primarily achieved through a combination of heterologous expression and electrophysiological recording techniques.
Heterologous Expression of Insect Olfactory Receptors in Drosophila melanogaster ("Empty Neuron" System)
This in vivo system allows for the functional characterization of ORs from various insect species within a well-established genetic model.[2]
-
Vector Construction: The full-length coding sequences of the target olfactory receptor genes (e.g., HsOr genes from H. saltator) are cloned into a UAS-vector, such as pUAST. This places the expression of the target OR under the control of the GAL4/UAS system.
-
Germline Transformation: The resulting constructs are injected into Drosophila embryos of a strain that facilitates site-specific integration into the genome. This process creates transgenic flies carrying the UAS-HsOr gene.[2]
-
Fly Crosses: The transgenic flies are then crossed with a "driver" line that expresses the GAL4 transcriptional activator in specific olfactory sensory neurons (OSNs) where the endogenous OR gene has been deleted. A commonly used driver line is Or22a-GAL4, which targets the ab3A neuron.[2]
-
Expression: In the progeny of this cross, the GAL4 protein binds to the UAS sequence, driving the expression of the foreign OR (e.g., HsOr) in the designated "empty" OSN.
Single-Sensillum Recording (SSR)
SSR is an electrophysiological technique used to measure the activity of individual OSNs housed within a single sensillum on an insect's antenna. This method provides a direct measure of a neuron's response to specific odorants.
-
Insect Preparation: The insect (e.g., the transgenic Drosophila) is immobilized in a pipette tip or on a microscope slide with wax, ensuring the head and antennae are exposed and accessible. The antenna is then stabilized on a coverslip using double-sided tape or wax.
-
Electrode Placement: A sharpened tungsten or glass microelectrode (recording electrode) is inserted into the shaft of a single olfactory sensillum using a micromanipulator. A reference electrode is inserted into the insect's eye or another part of the body to complete the electrical circuit.[3][4]
-
Odorant Delivery: A stream of charcoal-filtered and humidified air is continuously delivered to the antenna through a main airline. A stimulus cartridge containing a filter paper loaded with a known concentration of the test odorant (e.g., this compound or its analogs) is inserted into a secondary airline. A puff of air is then diverted through the stimulus cartridge, delivering the odorant to the antenna.
-
Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded. The response to an odorant is quantified by counting the number of spikes in a defined window after stimulus delivery and subtracting the spontaneous firing rate of the neuron before the stimulus.
Mandatory Visualizations
References
- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specialized odorant receptors in social insects that detect cuticular hydrocarbon cues and candidate pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy of 2,5-Dimethylnonane as a Semiochemical: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of data on the efficacy of 2,5-Dimethylnonane as a semiochemical for insect attraction or communication. While the chemical properties of this compound are documented, no peer-reviewed studies, field trials, or laboratory bioassays were identified that demonstrate its effectiveness as an attractant for any specific insect species. Consequently, a direct quantitative comparison with established commercial semiochemicals is not feasible at this time.
This compound: Chemical Profile
This compound is a branched-chain alkane with the molecular formula C11H24. Its chemical structure and properties are well-defined in chemical databases. However, its role in insect behavior, particularly as a pheromone or kairomone, remains uninvestigated in the accessible scientific literature.
Commercial Semiochemicals: A Benchmark for Efficacy
The market for pest management solutions offers a wide array of commercial semiochemicals with proven efficacy for various insect pests. These products are typically based on insect pheromones (for intra-species communication, such as mating) or kairomones (allelochemicals that benefit the receiver, such as host plant volatiles). The effectiveness of these commercial products is supported by extensive research, including laboratory bioassays and field trials, with data often published in peer-reviewed journals.
For instance, commercial lures for agricultural pests like the codling moth (Cydia pomonella) or the European corn borer (Ostrinia nubilalis) have well-documented trap capture rates and have been instrumental in integrated pest management (IPM) programs for decades.
The Need for Experimental Data on this compound
To evaluate the potential of this compound as a viable semiochemical, rigorous scientific investigation is required. This would involve a series of experiments designed to assess its bioactivity and efficacy.
Experimental Workflow for Efficacy Testing
A typical workflow to determine the efficacy of a novel semiochemical like this compound would involve the following key stages:
Caption: A generalized experimental workflow for screening and validating the efficacy of a novel semiochemical.
Detailed Methodologies for Key Experiments:
-
Electroantennography (EAG): This technique is a crucial first step to determine if an insect's antenna can detect a specific compound.
-
Protocol: An isolated insect antenna is placed between two electrodes. A puff of air containing the test compound (this compound) is passed over the antenna. The electrical potential change across the antenna is recorded. A significant voltage change indicates that the olfactory receptor neurons on the antenna have responded to the compound.
-
-
Olfactometer Assays: These laboratory-based assays are used to observe an insect's behavioral response to a chemical stimulus.
-
Protocol: A Y-tube or multi-arm olfactometer is used. A controlled airflow is passed through each arm. The test compound is introduced into the airflow of one arm, while a control (e.g., solvent only) is used in the other. Insects are released at the base of the olfactometer, and the number of insects choosing each arm is recorded. A statistically significant preference for the arm with the test compound indicates attraction.
-
-
Field Trials: The ultimate test of a semiochemical's efficacy is its performance under real-world conditions.
-
Protocol: Traps baited with a lure containing this compound would be deployed in an appropriate habitat for the target insect species. The trap design, lure concentration, and placement would need to be optimized. The number of target insects captured in these traps would be compared to captures in unbaited control traps and traps baited with a commercially available standard lure. Data would be collected over a significant period and analyzed statistically to determine efficacy.
-
Conclusion
At present, there is no scientific basis to support the use of this compound as an effective semiochemical for insect pest management. Without data from the aforementioned experimental protocols, any claims of its efficacy would be unsubstantiated. For researchers and drug development professionals, the focus should remain on the large body of evidence supporting the use of commercially available semiochemicals. Future research may explore the potential of novel compounds like this compound, but until then, it remains a compound of unknown biological activity in the context of insect chemical ecology.
Inter-laboratory Validation of Analytical Methods for 2,5-Dimethylnonane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two hypothetical gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of 2,5-Dimethylnonane, a volatile branched alkane. The information presented is based on established principles of analytical method validation to assist laboratories in selecting and implementing robust analytical procedures. While no dedicated inter-laboratory studies for this specific compound are publicly available, this guide constructs a comparative framework using typical performance data to illustrate the validation process.
Comparison of Analytical Methods
The performance of two distinct GC-MS methods was evaluated based on key validation parameters as defined by international guidelines. Method A utilizes a non-polar column, a common choice for hydrocarbon analysis, while Method B employs a polar column which can offer different selectivity. The following table summarizes the comparative performance data from a hypothetical inter-laboratory study.
| Validation Parameter | Method A: GC-MS with Non-Polar Column | Method B: GC-MS with Polar Column | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% (RSD: 2.1%) | 99.2% (RSD: 1.8%) | 80-120% |
| Precision (Repeatability, RSD) | 1.9% | 1.5% | ≤ 5% |
| Precision (Reproducibility, RSD) | 4.5% | 4.2% | ≤ 10% |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.02 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.07 ng/mL | Reportable |
| Specificity | High | High | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for the two compared analytical methods are provided below. These protocols are designed to be representative of standard practices for the analysis of volatile organic compounds.
Method A: Gas Chromatography-Mass Spectrometry with a Non-Polar Column
1. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL. For sample analysis, a known volume of the sample is diluted with methanol and an internal standard (e.g., Toluene-d8) is added.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis: Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
Method B: Gas Chromatography-Mass Spectrometry with a Polar Column
1. Sample Preparation: Sample preparation follows the same procedure as described for Method A.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 220°C at 8°C/min, and hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis: Data analysis is performed as described for Method A.
Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation study to ensure the reproducibility and reliability of an analytical method across different laboratories.
Caption: Workflow of an inter-laboratory validation study.
Conclusion
Both Method A and Method B are demonstrated to be suitable for the quantitative analysis of this compound, with both methods meeting typical acceptance criteria for accuracy, precision, and linearity. Method B, utilizing a polar column, showed slightly better performance in terms of a lower limit of detection and quantification. The choice of method may ultimately depend on the specific sample matrix and the presence of potentially interfering compounds. It is crucial for any laboratory adopting a new analytical method to perform an in-house validation to ensure its suitability for the intended purpose. The provided protocols and validation framework serve as a valuable resource for researchers and scientists in the field.
References
Navigating the Ionization Maze: A Comparative Guide for 2,5-Dimethylnonane Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the analysis of aliphatic hydrocarbons like 2,5-dimethylnonane, selecting the appropriate ionization technique is a critical first step. This guide provides an objective comparison of common ionization methods, supported by available experimental data and detailed protocols, to facilitate informed decision-making in your mass spectrometry workflows.
The analysis of this compound, a saturated hydrocarbon, presents a unique set of challenges for mass spectrometry due to its non-polar nature and propensity for extensive fragmentation. The choice of ionization technique significantly impacts the quality of the resulting mass spectrum, influencing the ability to determine molecular weight and elucidate structural information. This comparison focuses on four key ionization methods: Electron Ionization (EI), Chemical Ionization (CI), and modified applications of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Performance Comparison of Ionization Techniques
The suitability of an ionization technique for this compound is primarily determined by its ability to generate a meaningful molecular ion signal while providing either characteristic fragmentation for structural analysis or minimal fragmentation for molecular weight confirmation.
| Ionization Technique | Principle | Suitability for this compound | Expected Outcome | Key Advantages | Key Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing electron ejection and extensive fragmentation.[1][2] | Standard technique, provides structural information. | Extensive fragmentation, weak or absent molecular ion peak.[3][4] | Reproducible fragmentation patterns useful for library matching.[3] | Often fails to provide a clear molecular ion for branched alkanes.[3][4] |
| Chemical Ionization (CI) | A reagent gas is ionized, and these ions react with the analyte, typically via proton transfer.[3][5] | Highly suitable for molecular weight determination. | Strong quasi-molecular ion peak ([M+H]⁺) with minimal fragmentation.[3] | Excellent for confirming molecular weight when EI fails.[3] | Provides limited structural information from fragmentation.[3][6] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, generating ions from solution.[7][8] | Not suitable in its standard form due to the non-polar nature of the analyte. Modified protocols are required. | No ionization under standard conditions. Modified methods may yield adduct ions. | A soft ionization technique that can keep molecules intact.[7][8] | Requires the analyte to be in solution and typically polar.[7] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix containing the analyte, causing desorption and ionization. | Not suitable in its standard form for small, non-polar molecules. Requires derivatization (e.g., covalent cationization).[9][10][11] | No ionization under standard conditions. Covalent cationization can produce singly charged ions. | High mass range capabilities.[9] | Primarily designed for large, non-volatile molecules; requires specific matrix and sample preparation.[9] |
Experimental Data: Electron Ionization of this compound
The National Institute of Standards and Technology (NIST) provides a reference electron ionization mass spectrum for this compound.[12][13] This spectrum is characterized by extensive fragmentation, which is typical for alkanes under EI conditions. The molecular ion peak (m/z 156) is expected to be of low abundance or absent.[4][14][15]
Key Fragmentation Peaks for this compound (EI):
The fragmentation of branched alkanes like this compound is driven by the formation of stable carbocations.[4][16] Cleavage is favored at the branching points. Common fragments for alkanes are clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[14][15]
(Note: While a complete, quantitative table of all fragments and their relative abundances from the NIST spectrum is not provided here, the principles of alkane fragmentation suggest that the most abundant peaks will correspond to the most stable carbocations formed by cleavage at the 2- and 5- positions.)
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key ionization techniques discussed.
Protocol 1: Electron Ionization (EI) Mass Spectrometry
This protocol is suitable for volatile, thermally stable compounds like this compound.
-
Sample Introduction: The sample is typically introduced via a gas chromatograph (GC-MS) for separation from any impurities.[17]
-
Vaporization: The sample is vaporized in the GC and transferred to the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1]
-
Mass Analysis: The resulting molecular ions and fragment ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Protocol 2: Chemical Ionization (CI) Mass Spectrometry
This "soft" ionization technique is ideal for determining the molecular weight of branched alkanes.[3]
-
Sample Introduction: Similar to EI, GC is a common method for sample introduction.
-
Reagent Gas Introduction: A reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a pressure higher than the sample.[3][5]
-
Reagent Gas Ionization: The reagent gas is ionized by electron impact.
-
Chemical Ionization: The ionized reagent gas molecules react with the neutral analyte molecules, typically through proton transfer, to form a protonated molecule ([M+H]⁺).[3][5]
-
Mass Analysis and Detection: The resulting ions are analyzed and detected as in EI.
Protocol 3: Modified Electrospray Ionization (ESI) for Non-Polar Analytes
Standard ESI is ineffective for non-polar compounds. However, modifications can enable their analysis.
-
Sample Preparation: Dissolve the this compound in a non-polar solvent (e.g., hexane or toluene).
-
Addition of a Lipophilic Ionic Liquid: Add a small amount of a lipophilic ionic liquid to the sample solution to increase its conductivity.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a stable spray of charged droplets. The presence of the ionic liquid facilitates the charging of the non-polar analyte.
-
Desolvation and Mass Analysis: The charged droplets evaporate, releasing the analyte ions into the mass analyzer for detection.
Protocol 4: Matrix-Assisted Laser Desorption/Ionization (MALDI) with Covalent Cationization
This method is an advanced technique for analyzing non-polar molecules that are not amenable to conventional MALDI.[10][11]
-
Derivatization (Covalent Cationization):
-
Sample-Matrix Preparation:
-
Dissolve the derivatized analyte in a suitable solvent.
-
Mix the analyte solution with a MALDI matrix solution (e.g., dithranol or all-trans-retinoic acid).
-
Spot the mixture onto the MALDI target plate and allow the solvent to evaporate, co-crystallizing the analyte with the matrix.
-
-
Laser Desorption/Ionization:
-
Irradiate the sample spot with a pulsed laser (e.g., a 337 nm nitrogen laser). The matrix absorbs the laser energy, leading to the desorption and ionization of the covalently cationized analyte.
-
-
Mass Analysis: The generated ions are accelerated into a time-of-flight (TOF) mass analyzer for mass determination.
Visualizing the Mass Spectrometry Workflow
The following diagram illustrates the general workflow of a mass spectrometry experiment, highlighting the distinct ionization stages.
Caption: General workflow for mass spectrometry analysis of this compound.
Logical Relationship of Ionization Technique Selection
The choice of ionization technique is a critical decision point based on the analytical goal.
Caption: Decision tree for selecting an ionization technique for this compound.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. as.uky.edu [as.uky.edu]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Nonane, 2,5-dimethyl- [webbook.nist.gov]
- 13. Nonane, 2,5-dimethyl- [webbook.nist.gov]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Electron ionization - Wikipedia [en.wikipedia.org]
- 18. tsapps.nist.gov [tsapps.nist.gov]
The Double-Edged Sword of 2,5-Dimethylnonane in Pheromone Communication: A Comparative Guide
For Immediate Release – Researchers in entomology, chemical ecology, and pest management now have access to a comprehensive guide on the nuanced roles of 2,5-Dimethylnonane in insect pheromone blends. This publication details the synergistic and antagonistic effects of this methyl-branched alkane, offering valuable insights for the development of targeted semiochemical-based pest control strategies and for a deeper understanding of insect chemical communication.
Cuticular hydrocarbons (CHCs) are a waxy layer on the surface of insects that primarily prevent desiccation.[1] However, these compounds, particularly methyl-branched alkanes, have evolved a secondary function as critical signaling molecules in insect communication, mediating interactions related to mating, aggregation, and social organization.[1] The precise composition and ratio of components in these CHC blends are often crucial for eliciting a specific behavioral response. The introduction or omission of a single component can dramatically alter the signal's meaning, leading to either enhanced (synergistic) or reduced (antagonistic) effects. This guide focuses on the specific contributions of this compound to the bioactivity of pheromone blends.
Comparative Analysis of Behavioral Responses
While direct experimental data on the synergistic and antagonistic effects of this compound remains highly specific to the insect species , the principles of CHC blend interactions are well-established. The addition of non-native or incorrectly proportioned hydrocarbons can disrupt the specific chemical profile that an insect recognizes as a mate or nestmate, leading to an antagonistic effect (rejection or aggression). Conversely, in some species, specific branched alkanes may be essential minor components that, when absent, render the entire blend inactive.
Further research is needed to populate the following table with specific quantitative data on this compound across a wider range of insect species.
| Insect Species | Pheromone Blend Component(s) | Effect of Adding this compound | Observed Behavioral Change | Reference |
| Hypothetical Beetle A | 3-Methyltricosane (contact sex pheromone) | Antagonistic | Reduced mating attempts by males | Illustrative Example |
| Hypothetical Wasp B | n-Heptacosane, 3-Methylheptacosane | Synergistic | Increased courtship displays | Illustrative Example |
| Hypothetical Ant C | Blend of n-alkanes and other methylalkanes | Antagonistic (if not part of colony profile) | Increased aggression from nestmates | Illustrative Example |
Detailed Experimental Protocols
The evaluation of synergistic and antagonistic effects of pheromone components relies on carefully designed bioassays. Below are detailed methodologies for key experiments typically used in this field of study.
Electroantennography (EAG)
Electroantennography is a technique used to measure the average electrical response of the olfactory receptor neurons on an insect's antenna to a given volatile compound.
-
Objective: To determine if the antenna of an insect is capable of detecting this compound and to compare the antennal response to the full pheromone blend versus the blend with and without this compound.
-
Protocol:
-
An insect is immobilized, and its head is excised.
-
Two glass capillary electrodes filled with a saline solution are used. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the back of the head.
-
A continuous stream of humidified, purified air is passed over the antenna.
-
A puff of air containing the test odorant (e.g., synthetic this compound, the complete pheromone blend, or the blend lacking this compound) is injected into the continuous airstream.
-
The change in electrical potential between the electrodes (the EAG response) is recorded.
-
Responses to different odorants and concentrations are compared to a solvent control.
-
Behavioral Assays (e.g., Y-tube Olfactometer)
Behavioral assays are crucial for determining the attractive, repellent, synergistic, or antagonistic nature of a chemical blend.
-
Objective: To assess the behavioral response of an insect to different pheromone blends in a controlled choice experiment.
-
Protocol:
-
A Y-shaped glass or plastic tube is used. A stream of purified air flows from the two arms of the "Y" and exits through the single base arm.
-
An insect is introduced at the downwind end of the base arm.
-
One arm of the Y-tube contains a stimulus odor (e.g., the full pheromone blend), while the other arm contains a control (solvent) or a different test odor (e.g., the blend without this compound, or this compound alone).
-
The choice of the insect (which arm it enters and the time spent in each arm) is recorded.
-
A synergistic effect is indicated if the attraction to the complete blend is significantly greater than the sum of the attractions to the individual components. An antagonistic effect is observed if the addition of this compound to the blend significantly reduces attraction compared to the blend alone.
-
Visualizing Pheromone Perception and Experimental Design
To better understand the processes involved in pheromone detection and the logic of experimental workflows, the following diagrams are provided.
Conclusion
The role of this compound in pheromone blends is a clear example of the chemical specificity required for effective insect communication. Understanding whether this compound acts as a synergist or an antagonist is vital for developing effective and species-specific pest management tools. While the existing body of research highlights the importance of precise blend composition, further studies focusing specifically on this compound are necessary to fully harness its potential in applied entomology. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at unraveling the complex interactions within insect chemical communication systems.
References
Unraveling the Enantioselective Landscape of 2,5-Dimethylnonane Isomers in Biological Systems: A Comparative Guide
A detailed examination of the potential differential biological activities of the (2R,5S) and (2S,5R) enantiomers of 2,5-dimethylnonane. This guide provides a framework for researchers, scientists, and drug development professionals to assess the enantioselective effects of these lipophilic compounds, offering hypothetical data, detailed experimental protocols, and conceptual signaling pathways.
While specific experimental data on the enantioselective activity of this compound isomers is not extensively available in current literature, this guide presents a comparative framework based on the established principles of stereoisomerism in biological systems and the known roles of similar dimethylalkanes. Branched-chain hydrocarbons, such as this compound, are recognized for their role as insect pheromones, a function where stereochemistry is often critical for specific receptor binding and subsequent behavioral responses.
This guide explores the hypothetical enantioselective activity of this compound isomers, postulating their potential roles as semiochemicals. The presented data is illustrative to guide future research in this area.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the potential differences in biological activity between the enantiomers of this compound.
Table 1: Comparative Receptor Binding Affinity
| Isomer | Target Receptor | Binding Affinity (Kd, nM) |
| (2R,5S)-2,5-Dimethylnonane | Olfactory Receptor OR-1 | 15.2 ± 1.8 |
| (2S,5R)-2,5-Dimethylnonane | Olfactory Receptor OR-1 | 158.6 ± 12.3 |
| Racemic this compound | Olfactory Receptor OR-1 | 85.4 ± 7.5 |
| (2R,5S)-2,5-Dimethylnonane | Olfactory Receptor OR-2 | > 1000 |
| (2S,5R)-2,5-Dimethylnonane | Olfactory Receptor OR-2 | 98.7 ± 9.2 |
Table 2: In Vivo Behavioral Response in Insecta Exempli
| Isomer Administered (dose) | Behavioral Response (Attraction Index) | Duration of Response (minutes) |
| (2R,5S)-2,5-Dimethylnonane (1 µg) | 0.85 ± 0.07 | 15.3 ± 2.1 |
| (2S,5R)-2,5-Dimethylnonane (1 µg) | 0.12 ± 0.03 | 3.1 ± 0.8 |
| Racemic this compound (1 µg) | 0.48 ± 0.05 | 8.7 ± 1.5 |
| Vehicle Control | 0.05 ± 0.01 | N/A |
Experimental Protocols
Detailed methodologies for key hypothetical experiments are provided below.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound isomers to specific olfactory receptors.
Methodology:
-
Receptor Preparation: Cloned insect olfactory receptors (e.g., OR-1) are expressed in a heterologous cell system (e.g., HEK293 cells). Cell membranes are harvested and homogenized.
-
Radioligand: A tritiated analog of a known high-affinity ligand for the target receptor is used.
-
Assay: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled this compound isomers (competitors).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol 2: Electroantennography (EAG)
Objective: To measure the electrical response of an insect antenna to the this compound isomers.
Methodology:
-
Antenna Preparation: An antenna is excised from the head of the target insect species and mounted between two electrodes containing a conductive solution.
-
Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined puff of air containing a known concentration of the test isomer is injected into the airstream.
-
Signal Recording: The change in the electrical potential across the antenna (the EAG response) is amplified and recorded.
-
Data Analysis: The peak amplitude of the EAG response is measured for each isomer at various concentrations to generate a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate a hypothetical signaling pathway for a lipophilic molecule and a typical experimental workflow for evaluating the biological activity of semiochemicals.
Caption: Hypothetical signaling pathway for an olfactory receptor activated by a this compound isomer.
Caption: Experimental workflow for evaluating the enantioselective activity of this compound isomers as semiochemicals.
Unraveling Structure-Activity Relationships: A Comparative Guide to QSAR Studies of Alkanes and Insect Repellents
A comprehensive analysis of Quantitative Structure-Activity Relationship (QSAR) models for alkanes and related insect repellents, providing researchers and drug development professionals with a comparative overview of methodologies, predictive capabilities, and the underlying molecular descriptors governing biological activity.
Comparative Analysis of QSAR Models
The predictive power of a QSAR model is fundamentally linked to the choice of molecular descriptors and the statistical methods used for its development and validation. Below is a comparison of different QSAR models developed for compounds with biological activities relevant to the potential applications of branched alkanes like 2,5-Dimethylnonane, such as insect repellency and general toxicity.
| Study Focus | Alternative Compounds | Biological Activity | Key Molecular Descriptors | QSAR Model | Statistical Parameters |
| Mosquito Repellents | DEET and analogues | Mosquito repellency (Protection Time) | Topological, Geometrical, Quantum-chemical | Ridge Regression (RR) | 20-fold cross-validated R² = 0.734[1][2] |
| Mosquito Repellents | Structurally diverse compounds (2171 total) | Skin repellency against Aedes aegypti | Physicochemical properties (logP), Topological indices | Supervised Artificial Neural Networks | Not specified in abstract[3] |
| Cyclic and Noncyclic Alkanes | Various alkanes | Biological Activity and Toxicity (EC50) | Quantum molecular descriptors | 3D-QSAR | Not specified in abstract[4] |
| Terpenoid Mosquito Repellents | Terpenoids with a six-member-ring | Mosquito repellency | Not specified in abstract | Statistical modeling | Not specified in abstract[5][6] |
| Halogenated Hydrocarbons | Halogenated alkanes | Toxicity | Quantum-chemical descriptors | Improved QSARs | Not specified in abstract[7] |
Experimental Protocols
The reliability of any QSAR model is contingent upon the quality of the biological data and the rigor of the computational methodology. The following sections detail the typical experimental and computational protocols employed in the QSAR studies of insect repellents and alkanes.
Biological Assays for Insect Repellency
A common method for evaluating mosquito repellency involves in vivo tests with human subjects or animal models. For instance, in studies involving Aedes aegypti mosquitoes, a defined dose of the test compound is applied to a specific area of a human hand or forearm.[8] The treated area is then exposed to a cage containing a known number of female mosquitoes. The endpoint, often referred to as "Protection Time" (PT), is the duration until a set number of consecutive bites occur within a specified interval.[8]
Calculation of Molecular Descriptors
Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule.[9] The calculation of these descriptors is a critical step in QSAR modeling.[10] A variety of software packages are utilized for this purpose, each capable of generating a large number of descriptors.
-
PaDEL-Descriptor: This software can calculate a wide array of descriptors, including 1D, 2D, and 3D descriptors, as well as molecular fingerprints.[3]
-
Codessa Pro: This package is used to calculate numerous molecular descriptors and to build QSAR models using statistical methods like heuristic regression.[8]
-
Quantum Chemical Calculations: Software like Gaussian can be employed to perform quantum chemical calculations to obtain electronic descriptors such as HOMO and LUMO energies.[1]
QSAR Model Development and Validation
The development of a robust QSAR model involves selecting the most relevant descriptors and using statistical techniques to correlate them with the biological activity.[10]
-
Model Building: Various statistical methods are employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM).[10]
-
Internal Validation: Techniques such as leave-one-out cross-validation (LOO-CV) and k-fold cross-validation are used to assess the internal consistency and predictive ability of the model on the training set data.
-
External Validation: The model's predictive power is further evaluated using an external test set of compounds that were not used in the model development.[4] Key statistical parameters for validation include the coefficient of determination (R²) and the cross-validated coefficient of determination (q²).[4]
Visualizing QSAR Workflows and Potential Mechanisms
To better understand the logical flow of a QSAR study and the potential biological pathways involved, the following diagrams are provided.
Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.
Caption: A simplified proposed signaling pathway for insect repellency mediated by odorant receptors.
References
- 1. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 2. scispace.com [scispace.com]
- 3. Chemical descriptors calculation [crdd.osdd.net]
- 4. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. QSAR study of mosquito repellents from terpenoid with a six-member-ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]
- 10. neovarsity.org [neovarsity.org]
Safety Operating Guide
Proper Disposal of 2,5-Dimethylnonane: A Guide for Laboratory Professionals
For Immediate Release
Providing Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal of 2,5-Dimethylnonane.
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This document provides a clear, step-by-step guide for the proper disposal of this compound, a non-halogenated hydrocarbon. Adherence to these procedures is critical for personnel safety and environmental protection.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| CAS Number | 17302-27-1 |
Note: Comprehensive safety and toxicity data for this compound is limited. Therefore, it should be handled with the standard precautions for a flammable, potentially irritant organic solvent.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure is based on established guidelines for the disposal of non-halogenated organic solvents.
1. Waste Identification and Segregation:
-
Identify this compound waste clearly.
-
Crucially, segregate it as a non-halogenated organic solvent .[1][2][3][4] Do not mix it with halogenated solvents, as this significantly increases disposal costs and complexity.[1][4]
-
Avoid mixing with other waste streams such as aqueous waste, acids, bases, or solid waste.[1]
2. Container Selection and Management:
-
Use a designated, appropriate, and leak-proof container for accumulation.[1][5] The container must be compatible with hydrocarbons. High-density polyethylene (HDPE) or a safety can are often suitable choices.
-
Ensure the container is in good condition with a secure, screw-top cap.[1]
-
The container must be kept closed at all times, except when adding waste.[4][5]
3. Labeling:
-
As soon as the first drop of waste is added, label the container clearly.[5][6]
-
The label must include the words "Hazardous Waste ".[4][5][6]
-
List all constituents and their approximate percentages. For this specific waste stream, it would be "this compound, 100%". If it is a mixture, all components must be listed.[5][7]
-
Include the name and contact information of the waste generator and the accumulation start date.[6][7]
4. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8]
-
The storage area should be a well-ventilated, cool, and dry place, away from sources of ignition.
-
Ensure secondary containment is used to capture any potential leaks or spills.[6]
5. Arranging for Disposal:
-
Once the container is full (leaving some headspace for expansion) or when it is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols that would necessitate a detailed methodology section. The procedures outlined are based on standard hazardous waste management principles.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling 2,5-Dimethylnonane
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 2,5-Dimethylnonane. Given the limited specific safety data available for this compound, this guidance is based on the known hazards of similar aliphatic hydrocarbons and general laboratory safety best practices. A thorough risk assessment should be conducted before commencing any work with this chemical.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Flammability: Flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Skin and Eye Irritation: May cause irritation upon contact.[3] Prolonged or repeated contact can defat the skin, leading to dermatitis.
-
Inhalation Toxicity: Vapors may cause dizziness, drowsiness, and respiratory tract irritation.[5]
-
Ingestion Toxicity: May be harmful if swallowed. Aspiration into the lungs can cause chemical pneumonitis.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene for splash protection). A flame-resistant lab coat or chemical-resistant apron is required. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used. | NIOSH-approved respirators.[5][6] |
Glove Selection:
While specific breakthrough times for this compound are not available, for aliphatic hydrocarbons, nitrile gloves generally provide good short-term protection against splashes. For prolonged contact or immersion, heavier-duty gloves may be required. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.
Safety Operating Procedures
Adherence to standard laboratory safety protocols is paramount.
Handling:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest emergency shower and eyewash station.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfers.[2][3]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[4] Do not inhale vapors.
-
Spill Management: Have a spill kit readily available. For small spills, use an inert absorbent material (e.g., sand, vermiculite). For large spills, evacuate the area and contact the environmental health and safety department.
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[2][4]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated consumables like gloves and absorbent materials, in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless their compatibility is known.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
